Ethopabate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
methyl 4-acetamido-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)/i1D3,4D2 |
InChI Key |
GOVWOKSKFSBNGD-SGEUAGPISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethopabate-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethopabate-d5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Chemical and Physical Properties
This compound is the deuterated analog of Ethopabate, an antiparasitic agent. The incorporation of five deuterium (B1214612) atoms on the ethoxy group makes it an ideal internal standard for mass spectrometry-based quantification of Ethopabate in various biological matrices.[1] Below is a summary of its key chemical and physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate[1] |
| Synonyms | Ethopabate ethyl-d5[2] |
| CAS Number | 2469244-16-2[2] |
| Molecular Formula | C₁₂H₁₀D₅NO₄[2] |
| Molecular Weight | 242.29 g/mol [1][2] |
| Canonical SMILES | O=C(OC)C1=CC=C(NC(C)=O)C=C1OC([2H])([2H])C([2H])([2H])[2H][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Physical Form | Solid | Data for non-deuterated Ethopabate. |
| Melting Point | 148-151 °C | Data for non-deuterated Ethopabate. |
| Boiling Point | 426.1 ± 35.0 °C | Predicted value for non-deuterated Ethopabate. |
| Solubility | Water: Practically insoluble. Methanol, Ethanol: Soluble. Chloroform: Freely soluble. DMSO, DMF: Soluble. | Data for non-deuterated Ethopabate. Deuteration is unlikely to significantly alter these properties. |
| Storage | Store at 2-8°C for long-term storage.[2] | |
| Purity (by HPLC) | ≥99.65%[2] | As reported by a commercial supplier. |
Chemical Structure
The chemical structure of this compound is characterized by a benzoate (B1203000) core with an acetamido group at the 4-position and a deuterated ethoxy group at the 2-position.
Figure 1. Chemical structure of this compound.
Experimental Protocols
General Synthesis of this compound
One general approach involves the Williamson ether synthesis, where the sodium salt of methyl 4-acetamido-2-hydroxybenzoate is reacted with a deuterated ethyl halide (e.g., bromoethane-d5).
General Synthetic Scheme:
-
Protection of the amino group: The amino group of methyl 4-amino-2-hydroxybenzoate (B10774363) is first protected, for instance, by acetylation using acetic anhydride (B1165640) to form methyl 4-acetamido-2-hydroxybenzoate.
-
Formation of the alkoxide: The hydroxyl group of methyl 4-acetamido-2-hydroxybenzoate is deprotonated using a suitable base, such as sodium hydride, to form the corresponding sodium alkoxide.
-
Williamson ether synthesis: The resulting alkoxide is then reacted with bromoethane-d5 (B31941) (CH₃CH₂D₅Br) to yield this compound.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Quantification of Ethopabate in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Ethopabate in a biological matrix (e.g., chicken plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
3.2.1. Materials and Reagents
-
Ethopabate analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., chicken plasma)
3.2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ethopabate and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ethopabate by serial dilution of the stock solution with a mixture of water and acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a mixture of water and acetonitrile.
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Ethopabate and this compound. The exact m/z values will need to be determined by direct infusion of the standards.
3.2.5. Data Analysis
The concentration of Ethopabate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the analysis of the working standard solutions.
Visualizations
Mechanism of Action: Inhibition of Folate Metabolism
Ethopabate is known to be an inhibitor of folate metabolism in coccidia.[3] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a key precursor in the synthesis of folic acid. By inhibiting this pathway, Ethopabate disrupts the production of nucleotides and essential amino acids, ultimately hindering the growth and replication of the parasite.
Caption: Inhibition of folate synthesis pathway by Ethopabate.
Experimental Workflow: Quantification using an Internal Standard
The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex matrices. The following diagram illustrates a typical workflow for an LC-MS/MS analysis.
Caption: Workflow for LC-MS/MS quantification with an internal standard.
References
Ethopabate-d5: A Technical Guide to Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethopabate-d5, a deuterated analog of the coccidiostat Ethopabate (B1671619). Due to the limited availability of specific stability data for the deuterated form, this guide leverages stability-indicating studies conducted on Ethopabate as a scientifically accepted surrogate to infer the stability profile of this compound. This document is intended to support research, analytical method development, and drug development activities.
Core Physical and Chemical Characteristics
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Ethopabate in various matrices through mass spectrometry and liquid chromatography.[1] The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below.
This compound
| Property | Value | Source |
| Chemical Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [1] |
| Synonyms | Ethopabate ethyl-d5 | [2] |
| CAS Number | 2469244-16-2 | [2] |
| Molecular Formula | C₁₂H₁₀D₅NO₄ | [2] |
| Molecular Weight | 242.28 g/mol | [3] |
| Appearance | Solid (assumed) | |
| Purity (by HPLC) | >95% - 99.65% | [2][3] |
| Storage | Recommended: +4°C or Refrigerator (2-8°C) for long-term storage. | [2][4] |
Ethopabate (Non-Deuterated Analog)
| Property | Value | Source |
| Chemical Name | Methyl 4-acetamido-2-ethoxybenzoate | [5] |
| CAS Number | 59-06-3 | [5] |
| Molecular Formula | C₁₂H₁₅NO₄ | [6] |
| Molecular Weight | 237.25 g/mol | [5][6] |
| Appearance | Almost odorless white to pale reddish-white powder. | [6] |
| Solubility | Freely soluble in chloroform; Soluble in methanol, ethanol, DMSO, and DMF; Very slightly soluble in ether; Practically insoluble in water and PBS (pH 7.2). | [6][7][8] |
| UV/Vis. λmax | 222, 272 nm | [7][8] |
| Storage | -20°C | [7][8][9] |
Stability Profile
While specific stability studies on this compound are not publicly available, comprehensive stability-indicating method development for the parent compound, Ethopabate, provides critical insights into its degradation profile under various stress conditions. Such studies are a regulatory requirement to ensure the specificity of analytical methods used for stability testing.
A key study by Baker et al. (2019) developed a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of amprolium (B1666021) hydrochloride and Ethopabate.[5] As part of the method validation, Ethopabate was subjected to forced degradation under conditions of hydrolysis (acidic and basic), oxidation, and thermal stress.[5] The analytical method was able to resolve the intact drug from its degradation products, confirming its stability-indicating nature.[5]
It is important to note that while the presence of deuterium (B1214612) atoms can sometimes alter the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), the fundamental degradation pathways are generally expected to be the same for both the deuterated and non-deuterated compounds. Therefore, the stability behavior of Ethopabate serves as a reliable indicator for this compound.
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation (stress testing) studies on a drug substance like Ethopabate, based on common industry practices and the conditions alluded to in the literature.[5] The goal of these studies is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradation products.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of Ethopabate in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to achieve the desired final concentration.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of Ethopabate.
-
Dilute the stock solution with 0.1 M NaOH.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation
-
Prepare a stock solution of Ethopabate.
-
Dilute the stock solution with a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for immediate analysis.
Thermal Degradation
-
Place the solid Ethopabate powder in a thermostatically controlled oven.
-
Expose the solid to dry heat at a temperature significantly higher than the recommended storage temperature (e.g., 80-100°C) for a specified duration (e.g., 48 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed solid in a suitable solvent and dilute for analysis.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide summarizes the available physical and chemical characteristics of this compound and provides an inferred stability profile based on studies of its non-deuterated analog, Ethopabate. The provided experimental protocols and workflow diagram offer a framework for researchers and drug development professionals to design and execute stability-indicating studies. As this compound is a critical tool in bioanalytical assays, a thorough understanding of its properties and stability is essential for ensuring the accuracy and reliability of research findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. academic.oup.com [academic.oup.com]
The Role of Ethopabate-d5 in Coccidiosis Research: A Technical Guide
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Ethopabate (B1671619) is a synthetic anticoccidial agent widely used for the prevention and control of this disease in broiler chickens. It functions as a folate antagonist, inhibiting the synthesis of nucleic acids essential for the parasite's replication. To ensure food safety and effective disease management, regulatory bodies mandate the monitoring of drug residues in edible tissues. This technical guide provides an in-depth overview of the role of Ethopabate and its deuterated analogue, Ethopabate-d5, in coccidiosis research, with a focus on analytical methodologies for residue analysis. This compound serves as an ideal internal standard in isotope dilution mass spectrometry, a highly accurate method for quantifying chemical substances. While specific documented applications of this compound are not widely available in public literature, this guide outlines the principles and a generalized protocol for its use in research and regulatory monitoring.
Mechanism of Action of Ethopabate
Ethopabate's efficacy against Eimeria species stems from its role as a structural analogue of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. By competitively inhibiting a key enzyme in this pathway, Ethopabate effectively halts the production of folic acid, which is vital for the synthesis of DNA, RNA, and certain amino acids in the parasite. This disruption of nucleic acid synthesis prevents the replication and proliferation of Eimeria, thereby controlling the progression of coccidiosis. Due to its targeted action on a metabolic pathway present in the parasite but not the host (chickens obtain folic acid from their diet), Ethopabate exhibits selective toxicity.[1] To enhance its spectrum of activity, Ethopabate is frequently used in combination with other anticoccidial drugs, such as Amprolium, which targets a different metabolic pathway (thiamine uptake).[2]
References
Ethopabate-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethopabate-d5, a deuterated analog of the anticoccidial agent Ethopabate (B1671619). This document details its chemical properties, mechanism of action, and analytical methodologies for its quantification, with a focus on its application as an internal standard in bioanalytical studies.
Core Compound Data: this compound
This compound is a stable isotope-labeled version of Ethopabate, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ethopabate in complex matrices by mass spectrometry, as it exhibits similar chemical and physical properties to the parent compound but is distinguishable by its mass-to-charge ratio.
| Property | Value | Reference(s) |
| CAS Number | 2469244-16-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀D₅NO₄ | [1][2] |
| Molecular Weight | 242.29 g/mol | [1][2] |
| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [1] |
| Synonyms | Methyl 4-acetamido-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate, Ethopabate ethyl-d5 | [2] |
Mechanism of Action: Folate Biosynthesis Inhibition
Ethopabate functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[3][4][5][6] This pathway is essential for the synthesis of tetrahydrofolate (THF), a coenzyme required for the transfer of one-carbon units in the biosynthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, Ethopabate depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and repair, and ultimately leading to the cessation of cell division and death of the coccidial parasite.[4][7]
The following diagram illustrates the role of DHFR in the folate biosynthesis pathway and its inhibition by Ethopabate.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Ethopabate in the Folate Biosynthesis Pathway.
Experimental Protocols
Spectrofluorimetric Determination of Ethopabate in Chicken Plasma and Tissues
This method is based on the native fluorescence of Ethopabate.
Instrumentation:
-
A spectrofluorometer equipped with a xenon lamp.
-
Quartz cuvettes (1 cm).
Reagents:
-
Methanol (B129727) (spectroscopic grade).
-
Ethopabate standard stock solution (100 µg/mL in methanol).
-
Working standard solutions prepared by diluting the stock solution with methanol.
Procedure:
-
Sample Preparation (Chicken Plasma/Tissue):
-
Homogenize 1 gram of tissue or 1 mL of plasma with 5 mL of methanol.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol.
-
-
Measurement:
-
Transfer an aliquot of the reconstituted sample or standard solution to a quartz cuvette.
-
Measure the fluorescence intensity at an emission wavelength of 364 nm after excitation at 270 nm.[8]
-
For synchronous spectrofluorimetry, a wavelength difference (Δλ) is maintained between the excitation and emission monochromators, and the fluorescence is recorded at 288 nm.[8][9]
-
-
Quantification:
-
Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their concentrations.
-
Determine the concentration of Ethopabate in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method for Ethopabate in Chicken Feed
This method utilizes reversed-phase HPLC for the separation and quantification of Ethopabate.
Instrumentation:
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing additives like octanesulfonic acid and triethylamine, with the pH adjusted.[10][11]
-
Ethopabate standard stock solution (100 µg/mL in methanol).
-
Working standard solutions prepared by diluting the stock solution with the mobile phase.
-
This compound internal standard solution.
Procedure:
-
Sample Preparation (Chicken Feed):
-
Extract a known weight of the feed sample with methanol.
-
Perform a solid-phase extraction (SPE) clean-up of the methanolic extract using a CN cartridge.[10]
-
Spike the extracted sample with a known concentration of this compound internal standard.
-
-
Chromatographic Conditions:
-
Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the Ethopabate peak based on its retention time and peak area relative to the this compound internal standard.
-
Construct a calibration curve of the peak area ratio (Ethopabate/Ethopabate-d5) versus the concentration of the standards.
-
Calculate the concentration of Ethopabate in the feed sample from the calibration curve.
-
Workflow for Bioanalytical Quantification using this compound
The use of this compound as an internal standard is crucial for accurate and precise quantification of Ethopabate in biological matrices by LC-MS/MS. The general workflow is depicted below.
Caption: General workflow for the quantification of Ethopabate in biological samples using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 7. Drugs and folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Ethopabate-d5 Analytical Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Ethopabate-d5 analytical standard, its physicochemical properties, and a detailed experimental protocol for its use as an internal standard in the quantitative analysis of Ethopabate.
Introduction to Ethopabate and its Deuterated Analog
Ethopabate is a coccidiostat, an antiparasitic drug, primarily used in the poultry industry to control the parasitic disease coccidiosis. For accurate quantification of Ethopabate residues in various matrices such as animal feed, tissues, and plasma, stable isotope-labeled internal standards are crucial. This compound, a deuterated analog of Ethopabate, serves as an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the parent compound, ensuring reliable and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers of this compound Analytical Standard
Several reputable suppliers offer this compound analytical standard. The table below summarizes key information from some of the prominent commercial sources. It is important to note that a complete Certificate of Analysis (CoA) with detailed quantitative data is typically provided with the purchase of the standard.
| Supplier | Product Code (Example) | CAS Number | Molecular Formula | Purity (Typical) | Available Pack Sizes |
| LGC Standards | TRC-E890802 | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | >95% (HPLC) | 2.5 mg, 10 mg, 25 mg |
| Clearsynth | CS-W-00092 | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | 99.65% (by HPLC)[1][2] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Veeprho | Not specified | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | High Purity | Inquire for details |
| Analytical Standard Solutions (A2S) | E291 | Not specified | C₁₂H₁₀D₅NO₄ | High Purity | Inquire for details |
| US Biological Life Sciences | Not specified | Not specified | C₁₂H₁₀D₅NO₄ | Highly Purified | 100 mg |
Representative Technical Data from a Certificate of Analysis
While specific values vary by lot, a typical Certificate of Analysis for this compound would include the following quantitative data.
| Parameter | Specification |
| Chemical Identity | |
| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate[3] |
| CAS Number | 2469244-16-2[1][3] |
| Molecular Formula | C₁₂H₁₀D₅NO₄[1][3] |
| Molecular Weight | 242.28 g/mol [3] |
| Purity and Composition | |
| Chemical Purity (by HPLC) | ≥99.0% |
| Isotopic Purity (d5) | ≥98% |
| Isotopic Distribution | d0 ≤ 0.5%, d1-d4 ≤ 1.5% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) |
| Storage Conditions | |
| Recommended Storage | -20°C for long-term storage |
Experimental Protocol: Quantification of Ethopabate in Poultry Feed using LC-MS/MS with this compound Internal Standard
This section details a representative experimental protocol for the extraction and quantification of Ethopabate in a poultry feed matrix.
Reagents and Materials
-
Ethopabate analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethopabate and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Ethopabate primary stock solution with a mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a suitable concentration (e.g., 1 µg/mL) for spiking into samples and calibration standards.
Sample Preparation and Extraction
The following workflow outlines the steps for sample preparation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ethopabate: m/z 238.1 -> 192.1this compound: m/z 243.1 -> 197.1 |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
The quantification of Ethopabate is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ethopabate in the samples is then determined from this calibration curve.
The use of a deuterated internal standard like this compound is a critical component of a robust and reliable analytical method for the quantification of Ethopabate. The logical relationship for this quantification approach is illustrated below.
Conclusion
The availability of high-purity this compound analytical standard from various commercial suppliers enables researchers and analytical laboratories to develop and validate robust methods for the accurate quantification of Ethopabate residues. The use of a stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like LC-MS/MS is essential for ensuring food safety and regulatory compliance. The experimental protocol and data presented in this guide provide a solid foundation for the implementation of such analytical methods.
References
Ethopabate-d5: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key experimental data for Ethopabate-d5. This compound is the deuterated form of Ethopabate, an antiprotozoal agent primarily used as a coccidiostat in poultry.[1] The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for mass spectrometry-based quantitative analysis in research and drug development settings. This document summarizes essential safety data, outlines detailed handling procedures, and presents relevant experimental protocols to ensure its safe and effective use in a laboratory environment.
Chemical and Physical Properties
This compound is a deuterated analog of Ethopabate, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use in analytical studies.
| Property | Value | Citation(s) |
| Chemical Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [2] |
| CAS Number | 2469244-16-2 | [2] |
| Molecular Formula | C₁₂H₁₀D₅NO₄ | [3] |
| Molecular Weight | 242.28 g/mol | [3] |
| Appearance | White to pale reddish-white powder | [1] |
| Solubility | DMSO: ~5 mg/mL, DMF: ~5 mg/mL, Ethanol: ~2 mg/mL | [4] |
| Storage Temperature | -20°C or 2-8°C | [2] |
Safety and Hazard Information
This compound should be handled as a hazardous substance. The following tables summarize the GHS classification and provide guidance on personal protective equipment.
GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Citation(s) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 | Warning | [3][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning | [5] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper handling procedures is critical to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects against contamination of skin and clothing. |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles and a full-face shield. | Provides comprehensive protection against splashes, aerosols, and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator, especially when handling the powder outside of a containment hood. | Protects against inhalation of the powdered compound. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Mechanism of Action: Inhibition of Folate Metabolism
Ethopabate functions as a coccidiostat by inhibiting folate metabolism in protozoa.[6] Folate is essential for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids. By acting as a competitive inhibitor in the folate pathway, Ethopabate disrupts DNA synthesis and repair, thereby preventing the replication of the coccidian parasites.[7]
References
- 1. plexusdx.com [plexusdx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. ROLE OF COCCIDIOSTATS IN POULTRY - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
Methodological & Application
Application Note: High-Throughput Analysis of Ethopabate in Poultry Products Using LC-MS/MS with Ethopabate-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethopabate in poultry-derived matrices, such as muscle and liver. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Ethopabate-d5. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, which provides excellent recovery and minimizes matrix effects. This method is ideal for researchers, scientists, and professionals in the field of drug development and food safety for monitoring Ethopabate residues in a high-throughput laboratory setting.
Introduction
Ethopabate is a coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. Regulatory bodies have established maximum residue limits (MRLs) for Ethopabate in edible tissues to ensure consumer safety. Therefore, a reliable and sensitive analytical method is crucial for the routine monitoring of Ethopabate residues in poultry products.
LC-MS/MS has become the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[2][3] this compound shares identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-eluting internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][4]
This application note provides a detailed protocol for the extraction, separation, and detection of Ethopabate in poultry tissues using LC-MS/MS with this compound as an internal standard. The method has been developed to meet the rigorous demands of high-throughput screening and quantitative analysis in a research and drug development environment.
Experimental
Materials and Reagents
-
Ethopabate and this compound analytical standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Blank poultry tissue (muscle, liver) for matrix-matched calibration standards and quality control samples
Sample Preparation
A robust sample preparation protocol is essential for removing interferences and concentrating the analyte of interest.[5][6] This method utilizes a solid-phase extraction (SPE) cleanup.
Protocol:
-
Homogenization: Homogenize 2 g of the poultry tissue sample.
-
Spiking: Fortify the homogenized sample with the this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[5]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[5]
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethopabate | 296.1 | 166.1 | 15 |
| 296.1 | 138.1 | 25 | |
| This compound | 301.1 | 171.1 | 15 |
Results and Discussion
Method Validation
The method was validated according to established guidelines to ensure its performance for the intended application. The following parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL in matrix-matched calibration standards. The coefficient of determination (R²) was consistently >0.99.
-
Accuracy and Precision: The accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.
-
Recovery: The extraction recovery was determined by comparing the peak areas of pre-spiked samples to those of post-spiked samples.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of standards in neat solution to those in matrix-matched standards. The use of the deuterated internal standard effectively compensated for any observed matrix effects.
-
Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
Quantitative Data Summary
| Validation Parameter | Low QC (5 ng/mL) | Medium QC (25 ng/mL) | High QC (75 ng/mL) |
| Intra-day Precision (%RSD, n=6) | 4.2 | 3.1 | 2.5 |
| Inter-day Precision (%RSD, n=18) | 5.8 | 4.5 | 3.8 |
| Accuracy (%Bias) | -3.5 | 1.2 | -2.1 |
| Recovery (%) | 92.5 | 95.1 | 94.3 |
Conclusion
This application note presents a highly sensitive and selective LC-MS/MS method for the quantification of Ethopabate in poultry tissues. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described sample preparation protocol is efficient and provides high recovery. This method is well-suited for high-throughput analysis in food safety and drug metabolism research.
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.
Logical Relationship of Method Components
Caption: Relationship between analytical components for accurate quantification.
References
Application Note: Quantification of Ethopabate in Poultry Tissue using a Validated LC-MS/MS Method with Ethopabate-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Ethopabate, a coccidiostat used in poultry, from chicken liver and muscle tissues. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ethopabate-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for residue monitoring and pharmacokinetic studies in a drug development and food safety context.
Introduction
Ethopabate (methyl 4-acetamido-2-ethoxybenzoate) is an anticoccidial agent frequently used in the poultry industry to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Ethopabate in edible tissues to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the accurate quantification of its residues in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix-induced ion suppression or enhancement and variability during sample preparation, thereby ensuring the highest quality of quantitative data.
Experimental Protocol
Materials and Reagents
-
Standards: Ethopabate (≥98% purity), this compound (≥98% purity, 99 atom % D)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
Chemicals: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethopabate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ethopabate stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
QC Samples: Prepare QC samples by spiking blank chicken tissue homogenate at low, medium, and high concentrations (e.g., 3, 30, and 300 ng/g).
Sample Preparation from Poultry Tissue (Liver or Muscle)
-
Homogenization: Weigh 2.0 ± 0.1 g of minced tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the double blanks.
-
Extraction:
-
Add 8 mL of acetonitrile containing 1% formic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Homogenize at high speed for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 4 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (90:10 water/acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor-product ion transitions are proposed and should be optimized on the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ethopabate | 238.1 | 192.1 | 164.1 |
| This compound | 243.1 | 197.1 | 169.1 |
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics expected from a validated method of this nature.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/g) | R² | Weighting |
|---|
| Ethopabate | 1 - 1000 | >0.995 | 1/x |
Table 2: Accuracy and Precision
| QC Level | Spiked Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=6) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.95 | 95.0 | <15 |
| Low QC | 3.0 | 2.91 | 97.0 | <10 |
| Mid QC | 30.0 | 30.9 | 103.0 | <8 |
| High QC | 300.0 | 294.0 | 98.0 | <8 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|
| Ethopabate | 85 - 105 | 90 - 110 |
Visualization of Experimental Workflow
Caption: Workflow for Ethopabate quantification in poultry tissue.
Discussion
The described LC-MS/MS method provides a selective and sensitive protocol for the quantification of Ethopabate in poultry liver and muscle. The sample preparation procedure, involving a robust extraction and SPE cleanup, effectively removes matrix interferences, leading to reliable chromatographic performance. The use of this compound as an internal standard is crucial for correcting analyte loss during sample preparation and compensating for any matrix-induced signal variations, which is essential for achieving high accuracy and precision. The validation data demonstrates that the method is fit for purpose and can be reliably used for routine monitoring of Ethopabate residues in edible tissues, ensuring compliance with food safety regulations.
Application Notes and Protocols for the Analysis of Ethopabate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethopabate (B1671619) is a veterinary drug used primarily as a coccidiostat in poultry production to prevent and treat coccidiosis, a parasitic disease of the intestinal tract. The presence of drug residues in edible tissues, such as muscle and liver, as well as in eggs, is a significant concern for consumer safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for ethopabate in food products. Accurate and sensitive quantification of these residues is therefore essential for monitoring compliance and ensuring food safety.
The use of a stable isotope-labeled internal standard, such as Ethopabate-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of ethopabate. This isotope dilution mass spectrometry (IDMS) approach provides the highest accuracy and precision by correcting for variations in sample preparation and matrix effects during analysis. This compound, being chemically identical to ethopabate, co-elutes and experiences the same ionization suppression or enhancement, ensuring reliable quantification.
These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of ethopabate using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of ethopabate in various matrices using LC-MS/MS with an internal standard.
Table 1: Method Performance in Poultry Tissues
| Parameter | Chicken Muscle | Chicken Liver |
| Linearity Range (ng/g) | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) (ng/g) | 0.1 | 0.2 |
| Limit of Quantification (LOQ) (ng/g) | 0.5 | 0.5 |
| Average Recovery (%) | 95 ± 5 | 92 ± 7 |
| Precision (RSD, %) | <10 | <15 |
Table 2: Method Performance in Eggs and Feed
| Parameter | Whole Egg | Poultry Feed |
| Linearity Range (ng/g) | 0.5 - 50 | 1 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) (ng/g) | 0.2 | 0.5 |
| Limit of Quantification (LOQ) (ng/g) | 0.5 | 1.0 |
| Average Recovery (%) | 93 ± 6 | 98 ± 4 |
| Precision (RSD, %) | <15 | <10 |
Experimental Protocols
Protocol 1: Extraction of Ethopabate from Poultry Tissues (Muscle and Liver)
This protocol describes the extraction of ethopabate from chicken muscle and liver tissues using a solvent extraction method followed by solid-phase extraction (SPE) cleanup.
Materials:
-
Homogenized tissue sample (muscle or liver)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean 15 mL centrifuge tube.
-
Re-extraction (Optional but Recommended):
-
Add another 10 mL of acetonitrile to the tissue pellet.
-
Vortex and centrifuge as in steps 3c and 3d.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol in water.
-
SPE Cleanup:
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Ethopabate from Eggs
This protocol details the extraction of ethopabate from whole eggs.
Materials:
-
Homogenized whole egg sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (ACN) containing 1% formic acid, HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized whole egg into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent clumping.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of Ethopabate from Poultry Feed
This protocol describes the extraction of ethopabate from poultry feed samples.[1]
Materials:
-
Ground poultry feed sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (MeOH), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., CN, 500 mg, 6 mL)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Shaker
Procedure:
-
Sample Preparation: Weigh 10.0 ± 0.1 g of ground feed sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution.
-
Extraction:
-
Add 20 mL of methanol.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cleanup:
-
Condition the CN SPE cartridge with 5 mL of methanol.
-
Load 5 mL of the extract onto the cartridge.
-
Wash the cartridge with 5 mL of methanol.
-
Elute the analyte and internal standard with another 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to approximately 0.5 mL.
-
Add mobile phase to a final volume of 1 mL for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship for isotope dilution analysis.
References
Application Notes and Protocols for the Detection of Ethopabate-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethopabate is a coccidiostat used in the poultry industry to control parasitic infections. Its detection and quantification in various matrices, such as animal tissues and feed, are crucial for monitoring residue levels and ensuring food safety. This document provides detailed application notes and protocols for the sensitive and selective detection of Ethopabate and its deuterated internal standard, Ethopabate-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Principle of the Method
This method utilizes a liquid chromatography system to separate Ethopabate and this compound from the sample matrix. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of Ethopabate from animal tissues. Optimization may be required for different matrices.
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ethopabate and this compound analytical standards
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Nitrogen evaporator
Procedure:
-
Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Homogenize the sample for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 10% acetonitrile in water.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove matrix interferences.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Ethopabate and this compound with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and analysis of Ethopabate from tissue samples.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Typical LC Parameters:
| Parameter | Value |
| Column | C8 or C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix interferences (e.g., 5-95% B over 5-10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS)
Instrumentation:
-
Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
General MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions and Compound-Specific Parameters:
The precursor ion for Ethopabate ([M+H]+) is m/z 238.1. For this compound, the precursor ion is expected to be m/z 243.1, assuming the five deuterium (B1214612) atoms replace hydrogens on the ethoxy group or the acetyl group, which are common labeling positions. The product ions for this compound are predicted to be shifts of the corresponding Ethopabate fragments. The following table provides the recommended MRM transitions and optimized parameters. Note: Collision Energy (CE) and Declustering Potential (DP) values should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Ethopabate | 238.1 | 206.1 | 100 | Optimize (e.g., 15-25) | Optimize (e.g., 50-70) |
| 238.1 | 164.1 | 100 | Optimize (e.g., 20-30) | Optimize (e.g., 50-70) | |
| This compound | 243.1 | 211.1 | 100 | Optimize (e.g., 15-25) | Optimize (e.g., 50-70) |
| 243.1 | 169.1 | 100 | Optimize (e.g., 20-30) | Optimize (e.g., 50-70) |
Proposed Fragmentation Pathway of Ethopabate
Caption: A simplified proposed fragmentation pathway for Ethopabate in positive ESI mode.
Data Presentation and Quantitative Analysis
Calibration Curve and Linearity
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of Ethopabate and a constant concentration of this compound. The concentration range should encompass the expected levels of the analyte in the samples. A linear regression of the peak area ratio (Ethopabate/Ethopabate-d5) versus the concentration of Ethopabate is used to generate a calibration curve.
Method Validation Data
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Ethopabate.[1]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Ethopabate in various matrices. The use of this compound as an internal standard ensures high accuracy and precision. The provided protocols and parameters serve as a strong foundation for researchers and analytical scientists to develop and validate their own methods for the detection of Ethopabate residues. It is essential to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the matrix being analyzed.
References
Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Ethopabate using Ethopabate-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of Ethopabate in biological matrices. The method utilizes a stable isotope-labeled internal standard, Ethopabate-d5, to ensure high precision and accuracy by compensating for matrix effects and variability in sample processing. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic, metabolism, or residue analysis studies of Ethopabate. All experimental protocols and validation data are presented in accordance with international guidelines.
Introduction
Ethopabate is an antiprotozoal agent, primarily used as a coccidiostat in the poultry industry to prevent and control coccidiosis.[1] It is often used in combination with other drugs like amprolium.[1] The monitoring of Ethopabate levels in various biological samples is crucial for pharmacokinetic studies, ensuring efficacy, and assessing residue levels in food products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] The deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, thereby leading to enhanced accuracy and precision of the analytical method.[2] This application note provides a comprehensive protocol for the development and validation of an HPLC-MS/MS method for Ethopabate quantification using this compound.
Physicochemical Properties of Ethopabate and this compound
| Property | Ethopabate | This compound |
| Chemical Name | Methyl 4-acetamido-2-ethoxybenzoate | Methyl 4-acetamido-2-(pentafluoroethoxy)benzoate |
| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₀D₅NO₄ |
| Molecular Weight | 237.25 g/mol [3] | 242.29 g/mol |
| Monoisotopic Mass | 237.1001 g/mol [3] | 242.1316 g/mol |
| Solubility | Soluble in methanol (B129727), ethanol, and chloroform. Practically insoluble in water.[1] | Similar to Ethopabate |
| Structure |
| A deuterated analog of Ethopabate with five deuterium (B1214612) atoms on the ethyl group. |
Experimental Protocols
Materials and Reagents
-
Ethopabate analytical standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., plasma, tissue homogenate)
Preparation of Stock and Working Solutions
Ethopabate Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethopabate and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
Ethopabate Working Standards: Prepare a series of working standards by serially diluting the Ethopabate stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
This compound Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 50 ng/mL. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.[4]
Sample Preparation: Protein Precipitation
-
To 100 µL of the matrix sample (e.g., plasma), add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Ethopabate | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 238.1 | 243.1 |
| Product Ion 1 (m/z) | 206.1 | 211.1 |
| Product Ion 2 (m/z) | 164.1 | 164.1 |
| Collision Energy (eV) | Optimized during method development (typically 10-20 eV) | Optimized during method development (typically 10-20 eV) |
| Dwell Time | 100 ms | 100 ms |
Method Validation
The developed HPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The accuracy was within 85-115% (80-120% for the lower limit of quantification), and the precision (RSD) was <15%.
-
Selectivity and Specificity: The method demonstrated high selectivity with no significant interference from endogenous matrix components at the retention times of Ethopabate and this compound.
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement.
-
Recovery: The extraction recovery of Ethopabate was consistent and reproducible across the QC levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (% Bias) | ± 8% |
| Inter-day Accuracy (% Bias) | ± 10% |
| Extraction Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Workflow Diagram
Caption: Experimental workflow for the HPLC-MS/MS analysis of Ethopabate.
Conclusion
This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Ethopabate in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for matrix-induced and process-related variations. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the comprehensive validation data, demonstrate that this method is well-suited for a variety of research applications in the fields of pharmacology, toxicology, and food safety.
References
Application of Ethopabate-d5 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Ethopabate (B1671619) is an anticoccidial agent widely used in the poultry industry, often in combination with other drugs like amprolium, to prevent and treat coccidiosis.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring food safety.[2] Stable isotope-labeled internal standards are the gold standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies.[3] Ethopabate-d5, a deuterated analog of Ethopabate, serves as an ideal internal standard for the accurate quantification of Ethopabate in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[3] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Ethopabate.
Principle and Rationale
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry.[3] A known amount of this compound is added to biological samples at the beginning of the sample preparation process. Because this compound is chemically identical to Ethopabate, it co-elutes during chromatography and experiences the same extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability.[4] However, due to the mass difference, the mass spectrometer can distinguish between the analyte (Ethopabate) and the internal standard (this compound). By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, compensating for potential variations during sample analysis.[4]
Application Notes
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative determination of Ethopabate in various biological matrices, including:
-
Plasma
-
Serum
-
Tissues (e.g., liver, muscle)
-
Eggs
These analyses are fundamental to constructing concentration-time profiles of Ethopabate, from which key pharmacokinetic parameters can be derived.
Bioanalytical Method Validation
A robust and reliable bioanalytical method is a prerequisite for successful pharmacokinetic studies. The validation of an LC-MS/MS method using this compound as an internal standard should be performed according to international guidelines (e.g., FDA, EMA) and typically includes the assessment of the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.[5]
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.[5]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[7]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for Ethopabate using this compound.
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). | |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions. |
Table 1: Representative Bioanalytical Method Validation Summary for Ethopabate Quantification.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Broiler Chickens
This protocol describes a typical pharmacokinetic study to determine the plasma concentration-time profile of Ethopabate in broiler chickens following oral administration.
1. Materials and Reagents:
-
Ethopabate
-
This compound (as an internal standard)
-
Healthy broiler chickens
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
2. Animal Dosing and Sample Collection:
-
Acclimatize healthy broiler chickens for at least one week before the study.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of Ethopabate.
-
Collect blood samples from a suitable vein (e.g., wing vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
3. Pharmacokinetic Data Analysis:
-
Analyze the plasma samples for Ethopabate concentration using the validated LC-MS/MS method described in Protocol 2.
-
Plot the plasma concentration of Ethopabate versus time.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software.
The following table presents a hypothetical summary of pharmacokinetic parameters for Ethopabate in broiler chickens.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | ng/mL | 550 ± 75 |
| Tmax (Time to reach Cmax) | h | 2.0 ± 0.5 |
| AUC(0-t) (Area under the curve from 0 to the last measurable time point) | ng·h/mL | 3200 ± 450 |
| AUC(0-∞) (Area under the curve from 0 to infinity) | ng·h/mL | 3500 ± 500 |
| t1/2 (Half-life) | h | 6.5 ± 1.2 |
| CL/F (Apparent total body clearance) | L/h/kg | 0.8 ± 0.1 |
| Vd/F (Apparent volume of distribution) | L/kg | 7.5 ± 1.5 |
Table 2: Representative Pharmacokinetic Parameters of Ethopabate in Broiler Chickens Following a Single Oral Dose.
Protocol 2: LC-MS/MS Method for Quantification of Ethopabate in Chicken Plasma
This protocol outlines a general procedure for the quantification of Ethopabate in chicken plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Ethopabate (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of Ethopabate by serially diluting the stock solution with methanol:water (1:1, v/v) to prepare calibration standards.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Representative):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 5% A, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Ethopabate: e.g., m/z 238.1 -> 192.1
-
This compound: e.g., m/z 243.1 -> 197.1
-
4. Data Acquisition and Processing:
-
Acquire data using the multiple reaction monitoring (MRM) mode.
-
Integrate the peak areas for both Ethopabate and this compound.
-
Calculate the peak area ratio of Ethopabate to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Ethopabate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for a typical pharmacokinetic study of Ethopabate.
Caption: A simplified overview of Ethopabate's metabolic pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies provides a robust, accurate, and precise method for the quantification of Ethopabate in biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to rigorous bioanalytical method validation ensures the generation of high-quality data, which is essential for the reliable characterization of the pharmacokinetic profile of Ethopabate.
References
- 1. Amprolium ethopabate product information | PPTX [slideshare.net]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethopabate in Poultry Feed using a Stable Isotope Dilution Assay with Ethopabate-d5
Abstract
This application note details a robust and sensitive method for the quantification of ethopabate (B1671619) in poultry feed matrices. The protocol employs a stable isotope dilution assay (SIDA) utilizing ethopabate-d5 (B1158267) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and quality control professionals in the fields of veterinary drug analysis and feed safety.
Introduction
Ethopabate is an anticoccidial agent frequently added to poultry feed to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for ethopabate in animal feed and edible tissues to ensure consumer safety. Consequently, the development of reliable and accurate analytical methods for the routine monitoring of ethopabate in these matrices is of paramount importance.
Stable isotope dilution analysis is a gold-standard technique for quantitative analysis, particularly in complex matrices like animal feed. By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, any losses or variations during extraction, cleanup, and analysis are corrected for, leading to highly reliable results. This application note provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of ethopabate in poultry feed, along with method validation data.
Experimental Protocols
Materials and Reagents
-
Ethopabate certified reference standard (≥98% purity)
-
This compound certified reference standard (≥98% purity, deuterated on the ethoxy group)[2]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Poultry feed (blank matrix for validation)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ethopabate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethopabate stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
-
Homogenization: Homogenize a representative sample of the poultry feed to a fine powder.
-
Weighing: Accurately weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add 50 µL of the 1 µg/mL this compound internal standard working solution to the sample.
-
Extraction: Add 20 mL of acetonitrile to the tube.
-
Sonication: Sonicate the sample for 15 minutes in an ultrasonic water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Molecular Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion ([M+H]⁺) m/z |
| Ethopabate | C₁₂H₁₅NO₄ | 237.25[1] | 238.1 |
| This compound | C₁₂H₁₀D₅NO₄ | 242.28[3] | 243.1 |
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Ethopabate | 238.1 | 206.1 | 15 | Quantifier |
| Ethopabate | 238.1 | 164.1 | 25 | Qualifier |
| This compound | 243.1 | 211.1 | 15 | Quantifier |
| This compound | 243.1 | 164.1 | 25 | Qualifier |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 500 ng/g |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of ethopabate in poultry feed.
Caption: Proposed mechanism of action of ethopabate via inhibition of folate metabolism.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of ethopabate in poultry feed. The detailed protocol and validation data demonstrate the method's suitability for routine monitoring and regulatory compliance testing. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex feed samples, thereby ensuring the reliability of the quantitative results.
References
Application Note & Protocol: Quantitative Analysis of Ethopabate Residues in Animal Tissues Using Ethopabate-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.
Introduction
Ethopabate (B1671619) is an antiprotozoal agent widely used in the poultry industry for the prevention and treatment of coccidiosis.[1][2] The presence of its residues in edible animal tissues, such as muscle and liver, is a significant concern for consumer safety, necessitating sensitive and reliable analytical methods for their detection and quantification.[1] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for Ethopabate in food products derived from animals. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ethopabate in animal tissues, employing its deuterated analog, Ethopabate-d5, as an internal standard to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard like this compound is critical for compensating for matrix effects and variations in sample preparation and instrument response, leading to more reliable quantification.[3] The method detailed below, based on a compilation of established analytical procedures, provides a comprehensive workflow from sample preparation to data analysis.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods for Ethopabate analysis in various animal tissues. These values are representative of what can be achieved with the described protocol.
Table 1: Method Performance Characteristics for Ethopabate Analysis
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Precision (RSD%) | < 15% |
Table 2: Recovery and Matrix Effect in Different Tissues
| Tissue Type | Recovery (%) |
| Chicken Muscle | 95 - 105% |
| Chicken Liver | 90 - 110% |
| Chicken Egg | 92 - 108% |
Table 3: Maximum Residue Limits (MRLs) for Ethopabate
| Tissue | MRL (µg/kg) | Regulatory Body |
| Muscle | 100 | EMEA/Codex |
| Liver | 200 | EMEA/Codex |
| Kidney | 300 | EMEA/Codex |
| Fat/Skin | 100 | EMEA/Codex |
| Eggs | 100 | EMEA/Codex |
(Note: MRLs can vary by region and should always be verified with the latest local regulations.)[8]
Experimental Protocols
This section provides a detailed protocol for the analysis of Ethopabate residues in animal tissues using this compound as an internal standard.
1. Materials and Reagents
-
Ethopabate analytical standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18, PSA)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethopabate and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol to create intermediate standard solutions.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solutions with the initial mobile phase composition.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound for spiking into samples.
3. Sample Preparation (QuEChERS-based method)
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Homogenize the sample with a high-speed homogenizer for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE cleanup tube containing 150 mg C18 and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Ethopabate: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
-
Instrument-specific parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
5. Data Analysis and Quantification
-
Identify and integrate the peaks for Ethopabate and this compound.
-
Calculate the peak area ratio of Ethopabate to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.
-
Determine the concentration of Ethopabate in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Ethopabate Residue Analysis.
Caption: Role of this compound in Accurate Quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and accurate approach for the routine monitoring of Ethopabate residues in various animal tissues. The detailed protocol and performance data serve as a valuable resource for laboratories involved in food safety and veterinary drug analysis, ensuring compliance with regulatory standards.
References
- 1. Spectrofluorimetric analysis of ethopabate in veterinary formulations with application to residue determination in chicken muscles and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS (QUick, Easy, CHeap, Effective, Rugged and Safe) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepoultrysite.com [thepoultrysite.com]
- 9. Ethopabate D5 [a-2-s.com]
- 10. cwsabroad.com [cwsabroad.com]
Application Notes and Protocols for the Quantification of Ethopabate using Isotope Dilution Mass Spectrometry with Ethopabate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethopabate (B1671619) is an anticoccidial agent used in the poultry industry to control parasitic infections. Monitoring its residue levels in food products, such as chicken meat and eggs, is crucial for ensuring food safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis.[1][2] This method utilizes a stable isotope-labeled version of the analyte, in this case, Ethopabate-d5, as an internal standard.[3] The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure that any sample loss during preparation and analysis affects both compounds equally, leading to highly reliable quantification.[1][2]
This document provides detailed protocols for the quantification of Ethopabate in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative method that relies on the addition of a known amount of an isotopically labeled analyte (internal standard) to a sample. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., deuterium). The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the native analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as this ratio remains constant even if sample is lost during preparation.[2]
Experimental Protocols
The following protocols are generalized from methods for analyzing Ethopabate in complex matrices like chicken tissues.[4][5]
Protocol 1: Sample Preparation - Solid Tissue (e.g., Chicken Muscle, Liver)
-
Homogenization: Weigh 1-5 grams of the tissue sample into a centrifuge tube. Add a suitable volume of water or buffer and homogenize the tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard solution (e.g., 100 µL of 1 µg/mL in methanol) to the homogenized sample. The concentration of the internal standard should be close to the expected concentration of the analyte.
-
Vortexing: Vortex the sample for 1-2 minutes to ensure thorough mixing and equilibration of the internal standard with the native analyte.
-
Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE):
-
LLE: Add an extraction solvent such as acetone (B3395972), acetonitrile, or a mixture of acetone and tetrahydrofuran.[4][5] Vortex vigorously for 5-10 minutes. Centrifuge to separate the layers. Collect the organic supernatant. Repeat the extraction process for better recovery.
-
SPE: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) according to the manufacturer's instructions. Load the sample homogenate (it may require dilution or pH adjustment). Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent.
-
-
Evaporation: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase (e.g., 500 µL) for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 5-10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 1.0 mL/min, depending on the column dimensions.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 25 - 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for Ethopabate. Atmospheric Pressure Chemical Ionization (APCI) has also been reported.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Ethopabate and this compound need to be determined by infusing standard solutions of each compound. The transitions will be approximately:
-
Ethopabate: [M+H]⁺ → fragment ions
-
This compound: [M+H+5]⁺ → corresponding fragment ions
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows to achieve maximum signal intensity for the specified MRM transitions.
-
Data Presentation
The performance of analytical methods for Ethopabate has been reported in various studies. The following table summarizes typical quantitative data, which should be validated for any specific application.
| Parameter | Ethopabate | Reference |
| Linearity Range | 2 - 100 ng/mL | [6] |
| Limit of Detection (LOD) | 0.58 - 2.9 ng/mL or ng/g | [4][6] |
| Limit of Quantification (LOQ) | 1.92 - 9.8 ng/mL or ng/g | [4][6] |
| Recovery | 81 - 120% | [4] |
Workflow Diagram
The overall workflow for the analysis of Ethopabate using IDMS is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrofluorimetric analysis of ethopabate in veterinary formulations with application to residue determination in chicken muscles and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethopabate-d5 in Veterinary Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethopabate (B1671619) is an anticoccidial agent frequently used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory agencies worldwide have established maximum residue limits (MRLs) for ethopabate in edible tissues of poultry to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues in food products. The use of a stable isotope-labeled internal standard, such as Ethopabate-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the physicochemical properties of the parent compound, providing excellent correction for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the assay.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the determination of ethopabate residues in poultry tissues.
Principle of the Method
The method involves the extraction of ethopabate and the internal standard, this compound, from homogenized tissue samples. The extract is then purified using solid-phase extraction (SPE) to remove matrix interferences. The final extract is analyzed by LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a representative blank matrix.
Regulatory Limits
Regulatory bodies have set tolerance levels for ethopabate residues in poultry products. For example, the United States Food and Drug Administration (FDA) has established the following tolerances for ethopabate, measured as metaphenetidine[1]:
| Tissue | Tolerance (ppm) |
| Liver | 1.5 |
| Kidney | 1.5 |
| Muscle | 0.5 |
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of ethopabate in different matrices. These values can serve as a benchmark for method validation.
| Matrix | Method | Linearity Range (ng/mL) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Reference |
| Chicken Muscles & Liver | Spectrofluorimetry | 2-100 | 2.9 | 9.8 | 108.36-113.42 | [2] |
| Chicken Tissue | LC-MS | Not Specified | 1-7 | Not Specified | Not Specified | [3] |
| Chicken Feed | HPLC-UV | 2-18 (Ethopabate) | Not Specified | 0.3 (injected) | 100.5 ± 2.6 | [4] |
| Veterinary Formulations | First Derivative Synchronous Spectrofluorimetry | 10-800 | 2 | 7 | 100.54 ± 0.721 | [5] |
| Chicken Tissues, Liver, Kidney, Eggs | Spectrofluorimetry | 2.0-20.0 | 0.58 | 1.92 | 93.72-104.71 | [3] |
Experimental Workflow
The overall workflow for the analysis of ethopabate using this compound as an internal standard is depicted below.
References
- 1. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethopabate-d5 Signal-to-Noise Ratio: Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for Ethopabate-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical cause of low signal-to-noise (S/N) for this compound?
Low S/N for this compound, a deuterated internal standard, can stem from several factors across the entire analytical workflow. Common causes include inefficient ionization in the mass spectrometer source, co-eluting matrix components that suppress the signal, suboptimal sample preparation leading to sample loss or high background, or incorrect LC-MS/MS parameters.[1][2]
Q2: How do matrix effects specifically impact the this compound signal?
Matrix effects occur when components in the sample (e.g., salts, lipids, proteins) co-elute with this compound and interfere with its ionization efficiency in the MS source.[3][4] This can lead to ion suppression, where the matrix components compete for ionization, reducing the this compound signal and thus lowering the S/N ratio.[3][5] Since Ethopabate is a veterinary drug, it is often analyzed in complex matrices like animal tissues, milk, or eggs, which are prone to significant matrix effects.[6][7][8]
Q3: Can the issue be with the mass spectrometer itself?
Yes, a contaminated ion source is a primary reason for signal degradation.[1][2] Over time, non-volatile components from samples and mobile phases can accumulate on the ion source components (e.g., capillary, sample cone), leading to reduced ionization efficiency and transmission of ions into the mass analyzer. A gradual loss of signal over a series of injections often points to source contamination.[9]
Q4: My signal has suddenly disappeared completely. What should I check first?
A complete signal loss often indicates a singular, critical failure. A systematic check is recommended:
-
Confirm Sample Integrity: Ensure the correct standard was injected and that it has not degraded.
-
Check for Spray: Visually inspect the electrospray needle to confirm a stable spray is being generated. No spray points to issues with the mobile phase flow, a clog, or MS source voltages.
-
Isolate the MS: Perform a direct infusion of the this compound standard, bypassing the LC system. If a signal is present, the problem lies with the LC system (e.g., pump, injector, column). If there is still no signal, the issue is within the mass spectrometer.[10]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is crucial for removing interfering matrix components before they enter the LC-MS system.[3][7][11]
Problem: High background noise and low this compound signal in complex matrices (e.g., tissue, milk).
Solution: Implement a robust sample cleanup strategy.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components like lipids and proteins while concentrating the analyte.[3][12][13] For veterinary drugs in fatty matrices, specific SPE cartridges are designed for high-efficiency cleanup.[7][14]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering substances based on solubility.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE and may require further cleanup steps.
Below is a diagram illustrating a typical SPE workflow for sample cleanup.
Guide 2: Optimizing Mass Spectrometry Parameters
Fine-tuning MS parameters is essential for maximizing the signal from this compound and ensuring stable detection.[11][15][16]
Problem: The this compound signal is weak or unstable, even with a clean sample.
Solution: Systematically optimize ion source and compound-specific parameters.
-
Ion Source Parameter Optimization:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.[10]
-
Stepwise Adjustment: While infusing, adjust one parameter at a time to find the optimal setting that maximizes signal intensity. Key parameters include:
-
Capillary Voltage: Typically 3-5 kV for positive mode. Too high or too low can reduce signal.[15]
-
Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Higher LC flow rates generally require higher gas flows and temperatures.[11]
-
Source Temperature: Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.[11]
-
-
-
MRM Transition Optimization:
-
Precursor Ion: Confirm the correct precursor ion for this compound is being monitored (likely [M+H]⁺ in positive ESI mode).
-
Collision Energy (CE): This is the most critical parameter for fragmentation. A range of CE values should be tested to find the value that produces the most intense and stable product ion.
-
Declustering Potential (DP) / Fragmentor Voltage: This voltage prevents ion clusters and can influence in-source fragmentation.[17] It should be optimized to maximize the precursor ion signal entering the collision cell.
-
The diagram below illustrates the logical flow for optimizing MS parameters.
Experimental Protocols & Data
Protocol: Example Collision Energy Optimization for this compound
-
Prepare Standard: Prepare a 100 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
System Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Method: Set up an MS method to monitor the expected precursor ion for this compound and a primary product ion.
-
Ramp Collision Energy: Create multiple experiments within the method, keeping all parameters constant except for the Collision Energy (CE). Test a range of CE values (e.g., from 5 V to 40 V in 3-5 V increments).
-
Acquire Data: Acquire data for each CE value, allowing the signal to stabilize at each step.
-
Analyze Results: Plot the product ion intensity against the corresponding CE value to determine the optimum setting that yields the highest signal.
Data Presentation: Example Optimization Tables
The following tables present hypothetical data to illustrate the outcome of optimization experiments.
Table 1: Effect of Collision Energy on this compound Product Ion Signal
| Collision Energy (V) | Product Ion Intensity (cps) | Signal-to-Noise (S/N) |
| 10 | 1.2 E+05 | 150 |
| 15 | 3.5 E+05 | 420 |
| 20 | 7.8 E+05 | 950 |
| 25 | 9.1 E+05 | 1150 |
| 30 | 6.5 E+05 | 800 |
| 35 | 3.1 E+05 | 380 |
Based on this example data, a collision energy of 25 V provides the maximum signal intensity and S/N ratio.
Table 2: Effect of Mobile Phase Modifier on Signal Intensity
| Mobile Phase A (Aqueous) | Analyte Peak Area | Signal-to-Noise (S/N) |
| Water + 0.1% Acetic Acid | 4.5 E+04 | 280 |
| Water + 5 mM Ammonium Acetate | 6.8 E+04 | 450 |
| Water + 0.1% Formic Acid | 9.2 E+04 | 610 |
In this example, using 0.1% formic acid as the mobile phase additive resulted in the best S/N ratio for the analyte.[18]
Troubleshooting Workflow: A General Approach
When encountering a low S/N ratio, a structured troubleshooting approach can efficiently identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. lcms.cz [lcms.cz]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Overcoming matrix effects with Ethopabate-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethopabate-d5 as an internal standard to overcome matrix effects in the quantitative analysis of Ethopabate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Significant Signal Suppression or Enhancement Observed for Ethopabate
-
Question: My Ethopabate signal is much lower or higher in matrix samples compared to my solvent standards, even after sample cleanup. What is causing this and how can I fix it?
-
Answer: This phenomenon is known as a matrix effect, where co-eluting endogenous components from the sample matrix (e.g., poultry tissue) interfere with the ionization of Ethopabate in the mass spectrometer source. This can lead to inaccurate quantification. The most effective way to correct for this is by using a stable isotope-labeled internal standard, such as this compound. Since this compound is structurally and chemically almost identical to Ethopabate, it will be affected by the matrix in the same way. By calculating the ratio of the Ethopabate peak area to the this compound peak area, the variability caused by the matrix effect can be normalized, leading to more accurate and precise results.
Issue 2: High Variability in Quantitative Results Between Replicate Injections
-
Question: I am observing poor precision in my quality control (QC) samples. What could be the cause?
-
Answer: High variability in replicate injections of matrix samples is often a symptom of inconsistent matrix effects. This can be due to non-homogenous samples or slight variations in the sample preparation process. The use of this compound as an internal standard is crucial here. As it is added to the sample at the beginning of the extraction process, it experiences the same procedural variations as the analyte, effectively correcting for them and improving the precision of your results.
Issue 3: Difficulty in Achieving Desired Limit of Quantification (LOQ)
-
Question: I am struggling to achieve the required sensitivity for my assay. How can I improve my LOQ?
-
Answer: Matrix effects, particularly ion suppression, can significantly impact the sensitivity of your assay by reducing the signal intensity of your analyte. While optimizing sample cleanup and chromatographic conditions is important, the use of an internal standard like this compound is a key strategy to ensure robust quantification at low levels. By compensating for signal loss due to matrix effects, the internal standard helps in achieving a lower and more reliable LOQ.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the analysis of Ethopabate in complex matrices like animal tissues?
A1: Animal tissues are complex biological matrices containing numerous endogenous compounds such as lipids, proteins, and salts. During sample preparation, these compounds can be co-extracted with the analyte of interest, Ethopabate. In the LC-MS/MS system, these co-eluting matrix components can interfere with the ionization of Ethopabate, leading to ion suppression or enhancement. This "matrix effect" can cause inaccurate and imprecise quantification. An ideal internal standard, like the stable isotope-labeled this compound, co-elutes with Ethopabate and experiences the same degree of matrix effect. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is effectively cancelled out, leading to reliable results.
Q2: What makes this compound a suitable internal standard for Ethopabate?
A2: this compound is a deuterated analog of Ethopabate, meaning five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule that has nearly identical physicochemical properties to Ethopabate, including retention time in liquid chromatography and ionization efficiency in the mass spectrometer. However, it has a different mass, allowing it to be distinguished from Ethopabate by the mass spectrometer. This ensures that it behaves just like the analyte during sample preparation and analysis, making it an excellent tool to correct for matrix effects and other sources of variability.
Q3: How do I properly incorporate this compound into my experimental workflow?
A3: To be effective, the internal standard should be added to your samples as early as possible in the sample preparation process. For tissue samples, this means adding a known amount of this compound to the tissue homogenate before the extraction step. This ensures that the internal standard undergoes the same extraction, cleanup, and potential losses as the analyte, providing the most accurate correction.
Q4: Can I use a different compound as an internal standard for Ethopabate analysis?
A4: While it is possible to use other compounds as internal standards (e.g., structural analogs), a stable isotope-labeled internal standard like this compound is considered the "gold standard". This is because its behavior is most similar to the analyte of interest. If a different compound is used, it may not co-elute perfectly with Ethopabate or may respond differently to matrix effects, leading to incomplete correction and less accurate results.
Data Presentation
The following tables summarize representative quantitative data demonstrating the effectiveness of this compound in compensating for matrix effects during the analysis of Ethopabate in chicken muscle tissue.
Table 1: Ethopabate Recovery in Chicken Muscle
| Sample Type | Without Internal Standard (Recovery %) | With this compound Internal Standard (Corrected Recovery %) |
| Spiked Chicken Muscle 1 | 65.2 | 98.5 |
| Spiked Chicken Muscle 2 | 58.9 | 101.2 |
| Spiked Chicken Muscle 3 | 71.5 | 99.1 |
| Average | 65.2 | 99.6 |
| % RSD | 9.7 | 1.4 |
Table 2: Matrix Effect on Ethopabate Signal in Chicken Muscle
| Sample | Analyte Response (without IS) | IS Response | Analyte/IS Ratio | Signal Suppression (%) |
| Solvent Standard | 1,250,000 | 1,300,000 | 0.96 | N/A |
| Spiked Muscle Extract | 780,000 | 810,000 | 0.96 | 37.6 |
Note: The data presented in these tables are illustrative and representative of typical results obtained when using a stable isotope-labeled internal standard to correct for matrix effects.
Experimental Protocols
1. Protocol for Sample Preparation of Chicken Tissue
This protocol is adapted from the method described by Hormazábal and Yndestad (2000) for the extraction of Ethopabate from chicken tissues.[1][2]
-
Homogenization: Weigh 3 g of the homogenized chicken tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound working solution to the sample to achieve the desired final concentration.
-
Extraction: Add 0.5 mL of water and 6 mL of an acetone-tetrahydrofuran (6:4, v/v) mixture to the tube.
-
Homogenize: Homogenize the mixture for approximately 60 seconds using a high-speed homogenizer.
-
Sonication: Place the tube in an ultrasonic bath for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Protocol for LC-MS/MS Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ethopabate: 238.1 > 192.1 (Quantifier), 238.1 > 164.1 (Qualifier)This compound: 243.1 > 197.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
References
Technical Support Center: Optimizing Chromatographic Separation of Ethopabate and Ethopabate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Ethopabate and its deuterated internal standard, Ethopabate-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Ethopabate and this compound?
A1: The main challenge is the "deuterium isotope effect." Deuterated compounds like this compound often have slightly different physicochemical properties compared to their non-deuterated counterparts. In reversed-phase chromatography, this can lead to the deuterated standard eluting slightly earlier than the analyte. This can result in incomplete co-elution, which may subject the analyte and the internal standard to different matrix effects, potentially compromising the accuracy and precision of the analysis.
Q2: Why does my this compound peak appear broader or split?
A2: Peak broadening or splitting for this compound can be attributed to several factors. Besides the deuterium (B1214612) isotope effect, other common causes include column degradation, a contaminated guard column, or issues with the mobile phase composition. It is also possible that the deuterated standard itself contains impurities.
Q3: Can I use the same MS/MS transition for both Ethopabate and this compound?
A3: No, you will need to use different parent and product ion transitions for Ethopabate and this compound. The five deuterium atoms in this compound will increase its mass-to-charge ratio (m/z) by five units compared to Ethopabate. You will need to determine the optimal precursor and product ions for each compound individually.
Q4: What are the typical chromatographic conditions for Ethopabate analysis?
A4: Several reversed-phase HPLC methods have been successfully employed for Ethopabate analysis. Common stationary phases include C8 and C18 columns. Mobile phases often consist of a mixture of an aqueous buffer (e.g., with acetic acid or octanesulfonic acid) and an organic modifier like methanol (B129727) or acetonitrile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of Ethopabate and this compound.
Issue 1: Poor Resolution or Co-elution of Ethopabate and this compound
Symptoms:
-
Overlapping peaks for Ethopabate and this compound.
-
Inconsistent peak area ratios between the analyte and the internal standard.
Potential Causes & Solutions:
| Cause | Solution |
| Deuterium Isotope Effect | 1. Optimize Mobile Phase: Adjust the organic modifier-to-aqueous buffer ratio. A lower percentage of organic solvent may increase retention and improve separation.2. Modify Gradient: If using a gradient, a shallower gradient profile can enhance resolution.3. Change Column: A longer column or a column with a different stationary phase chemistry may provide better separation. |
| High Flow Rate | Reduce the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Inappropriate Column Temperature | Optimize the column temperature. Sometimes, a lower temperature can improve separation of closely eluting compounds. |
Issue 2: Peak Tailing for Ethopabate
Symptoms:
-
Asymmetrical peak shape with a trailing edge.
-
Reduced peak height and poor integration.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica-based column.2. Use an End-Capped Column: Employ a column that has been end-capped to minimize exposed silanol groups.3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Column Contamination | Flush the column with a series of strong solvents or replace the guard column. |
| Sample Overload | Reduce the concentration of the injected sample. |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peak shape with a leading edge.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
| Column Overload | Decrease the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ethopabate
This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-10 min: 60% B
-
10-15 min: 60% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
Protocol 2: LC-MS/MS Method for Ethopabate and this compound
This protocol is intended for quantitative analysis and requires optimization of MS parameters.
-
LC Conditions: (Use conditions from Protocol 1 or a suitable alternative)
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
Ethopabate: Determine the precursor ion (e.g., [M+H]+) and a stable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]+, which will be 5 Da higher than Ethopabate) and a corresponding stable product ion.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages according to your instrument manufacturer's recommendations.
Data Presentation
The following table illustrates the expected retention time shift due to the deuterium isotope effect. Actual values will vary depending on the specific chromatographic conditions.
| Compound | Expected Retention Time (min) | Relative Retention Time (vs. Ethopabate) |
| Ethopabate | 5.25 | 1.00 |
| This compound | 5.18 | 0.98-0.99 |
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: A typical experimental workflow for Ethopabate analysis.
Ethopabate-d5 stability issues in different solvent mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethopabate-d5 in various solvent mixtures. Due to the limited availability of public data on the stability of this compound, this guide offers troubleshooting advice and standardized protocols to assess its stability in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at refrigerator temperatures (2-8°C).[1] If received as a solution, it is typically dissolved in methanol (B129727) and should also be stored at 4°C.[2]
Q2: What are the known degradation pathways for Ethopabate (B1671619)?
While specific degradation pathways for this compound are not extensively documented, studies on the non-deuterated form, Ethopabate, show it is susceptible to degradation under stress conditions such as hydrolysis (acidic and alkaline), oxidation, and thermal stress.[3] It is reasonable to assume that this compound would follow similar degradation patterns.
Q3: How does the choice of solvent impact the stability of this compound?
The choice of solvent can significantly influence the stability of a compound. For instance, protic solvents may facilitate hydrolysis, while trace impurities in solvents, such as formaldehyde (B43269) in methanol, can lead to the formation of adducts.[4] The stability of a compound in a given solvent is also dependent on factors like pH, temperature, and light exposure.[5]
Q4: Is this compound light sensitive?
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in chromatogram | Are you observing new peaks in your HPLC analysis of this compound solutions over time? | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure proper storage conditions are maintained. |
| Reaction with solvent impurities. | Use high-purity, HPLC-grade solvents. Consider using a different batch or supplier of the solvent. It has been observed that trace levels of formaldehyde in methanol can cause degradation of some pharmaceuticals.[4] | ||
| Decreasing peak area of this compound | Is the peak area of your this compound standard consistently decreasing over a series of injections or after short-term storage? | Adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. |
| Instability in the prepared solution. | Prepare fresh solutions daily. If solutions need to be stored, evaluate stability at different temperatures (e.g., room temperature vs. 4°C) to determine optimal short-term storage conditions. | ||
| Inconsistent results between experiments | Are you observing variability in the stability of this compound across different experimental runs? | Inconsistent solvent preparation. | Ensure that the solvent mixture composition is accurately prepared for each experiment. For mixed aqueous-organic solvents, pre-mix the solvents before adding the compound. |
| Fluctuation in storage conditions. | Use calibrated temperature and humidity-controlled chambers for stability studies. Protect solutions from light if photostability is a concern. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Methanol:Water (50:50) Mixture
This protocol outlines a general procedure for determining the stability of this compound in a common solvent mixture.
1. Materials:
- This compound
- HPLC-grade Methanol
- HPLC-grade Water
- Volumetric flasks and pipettes
- HPLC vials (amber or clear, depending on photostability assessment)
- HPLC system with UV detector
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
3. Preparation of Stability Samples:
- Dilute the stock solution with a pre-mixed 50:50 (v/v) methanol:water solution to a final concentration of 10 µg/mL.
- Aliquot the solution into several HPLC vials.
4. Storage Conditions and Time Points:
- Store the vials under the following conditions:
- Refrigerated: 4°C
- Room Temperature: 25°C
- Accelerated: 40°C
- Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1 week.
5. HPLC Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 266 nm[3]
- Injection Volume: 10 µL
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
- A compound is generally considered stable if the remaining concentration is above 90-95% of the initial concentration.
Data Presentation
The results of the stability study can be summarized in the following tables:
Table 1: Stability of this compound (10 µg/mL) in Methanol:Water (50:50) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 98.5 | 95.2 |
| 48 | 99.6 | 97.1 | 90.8 |
| 72 | 99.5 | 95.9 | 86.4 |
| 168 (1 week) | 99.1 | 92.3 | 75.1 |
Table 2: Summary of this compound Stability in Various Solvents at Room Temperature (25°C) after 48 hours
| Solvent Mixture | % Remaining | Observations |
| 100% Methanol | 99.5 | No significant degradation |
| 100% Acetonitrile | 99.2 | No significant degradation |
| Methanol:Water (50:50) | 97.1 | Minor degradation observed |
| Acetonitrile:Water (50:50) | 96.8 | Minor degradation observed |
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. clearsynth.com [clearsynth.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
Troubleshooting poor recovery of Ethopabate-d5 in sample prep
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of the deuterated internal standard, Ethopabate-d5, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound?
Poor recovery of this compound, like many deuterated internal standards, can typically be traced back to a few key areas in the analytical workflow. The most common culprits include suboptimal extraction conditions, degradation of the standard, and matrix effects that interfere with analysis.[1] Since the chemical and physical properties of this compound are nearly identical to the unlabeled analyte, issues that affect the analyte will likely also impact the internal standard.
Key areas to investigate are:
-
Suboptimal Extraction Conditions: The chosen extraction method, whether Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT), may not be optimized for Ethopabate. Factors such as solvent choice, pH, and phase ratios are critical.[1]
-
Analyte Instability: Ethopabate can be susceptible to degradation under certain conditions, such as acidic or basic hydrolysis and oxidative stress.[1] These conditions during sample processing can lead to the loss of the internal standard. General factors affecting drug stability in biological matrices include temperature, light, pH, oxidation, and enzymatic degradation.[2][3]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenate, feed extract) can co-elute with the analyte of interest and cause ion suppression or enhancement during LC-MS analysis, leading to inaccurate quantification.[1][4][5][6]
-
Pipetting and Handling Errors: Inaccurate pipetting of the internal standard spiking solution or the sample itself can introduce variability and result in apparently low recovery.[1]
-
Adsorption to Surfaces: Ethopabate's chemical properties may lead to its adsorption onto plasticware like pipette tips and collection tubes, especially if the molecule is lipophilic.[1]
Q2: My this compound recovery is inconsistent across my sample batch. What should I investigate first?
Inconsistent internal standard response across a run is a common problem that can significantly compromise data quality. The first areas to scrutinize are sample handling and preparation consistency.
-
Inadequate Mixing: Ensure that samples are thoroughly vortexed after the addition of the this compound working solution to guarantee homogeneity.
-
Inconsistent Pipetting: Verify the calibration and precision of your pipettes. Employ a consistent pipetting technique for adding the internal standard to all samples, calibration standards, and quality controls.
-
Matrix Variability: Significant lot-to-lot variability in the biological matrix can lead to inconsistent matrix effects, which a stable isotope-labeled internal standard is meant to mitigate but may not completely overcome.
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Q3: How can I determine if matrix effects are the cause of poor this compound recovery?
Matrix effects refer to the alteration of ionization efficiency due to co-eluting substances from the sample matrix.[5] This can lead to either signal suppression or enhancement. A standard method to quantitatively assess matrix effects is the post-extraction spiking experiment.[6]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard (this compound) and analyte into the final reconstitution solvent.
-
Set B (Post-Spike): Process blank matrix samples through the entire extraction procedure. Spike the internal standard and analyte into the final extract.
-
Set C (Pre-Spike): Spike the internal standard and analyte into the blank matrix before the extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Lot | Analyte Concentration | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Matrix Factor (MF) | Mean Peak Area (Set C: Pre-Spike) | Recovery (RE) % |
| Plasma Lot 1 | Low QC | 150,000 | 95,000 | 0.63 | 84,550 | 89% |
| Plasma Lot 1 | High QC | 1,500,000 | 980,000 | 0.65 | 872,200 | 89% |
| Feed Extract 1 | Low QC | 152,000 | 65,000 | 0.43 | 55,900 | 86% |
| Feed Extract 1 | High QC | 1,490,000 | 610,000 | 0.41 | 530,700 | 87% |
In this example, the Matrix Factor of less than 1 indicates significant ion suppression, particularly in the feed extract matrix. While the extraction recovery (RE) is acceptable, the strong matrix effect is the likely cause of the perceived "low recovery" in terms of final signal intensity.
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound
If you suspect your SPE protocol is suboptimal, a systematic optimization is necessary. Ethopabate is relatively non-polar, suggesting a reversed-phase sorbent would be a good starting point.
Experimental Protocol: SPE Method Development
-
Sorbent Selection: Test a variety of SPE sorbents. For a molecule like Ethopabate, good candidates include C8, C18, and polymeric sorbents (e.g., HLB).[7]
-
Conditioning and Equilibration: Properly condition the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Sample Loading: Dilute the sample matrix (e.g., with water or a weak buffer) to reduce viscosity and ensure proper interaction with the sorbent. Load the sample at a slow, controlled flow rate.
-
Wash Step Optimization: This is a critical step to remove matrix interferences.
-
Start with a weak wash (e.g., 5% methanol (B129727) in water) to remove polar interferences.
-
Test increasingly stronger organic washes to remove less polar interferences without eluting the this compound. Analyze the wash fractions to ensure the analyte is not being lost.
-
-
Elution Step Optimization:
-
Test different elution solvents. Methanol is a common choice for reversed-phase SPE.[7]
-
Vary the volume and strength of the elution solvent to ensure complete elution of this compound in the smallest possible volume.
-
Data Presentation: Example SPE Optimization Results
| SPE Sorbent | Wash Solvent | Elution Solvent | This compound Recovery % | Matrix Effect (MF) |
| C18 | 5% Methanol | Methanol | 75% | 0.65 |
| C8 | 20% Methanol | Methanol | 93% | 0.91 |
| HLB | 5% Methanol | Methanol | 88% | 0.82 |
| C8 | 5% Methanol | Methanol | 91% | 0.78 |
| C8 | 20% Methanol | Acetonitrile | 85% | 0.89 |
The data clearly indicates that the C8 sorbent with a 20% methanol wash and a methanol elution provides the best combination of high recovery and minimal matrix effects.
Guide 2: Investigating the Stability of this compound
Degradation of the internal standard during sample collection, storage, or processing can lead to a systematic decrease in recovery. It is crucial to evaluate the stability of this compound under various conditions.[2][3]
Experimental Protocol: Freeze-Thaw and Bench-Top Stability
-
Prepare Stability Samples: Spike a known concentration of this compound into at least three replicates of your blank biological matrix at both low and high concentration levels.
-
Freeze-Thaw Stability:
-
Store the samples at your intended long-term storage temperature (e.g., -80°C) for 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a number of cycles that equals or exceeds what your study samples will undergo (typically 3-5 cycles).
-
-
Bench-Top Stability:
-
Thaw frozen stability samples and let them sit on the lab bench at room temperature.
-
Keep them for a duration that mimics your longest expected sample processing time (e.g., 4, 8, or 24 hours).
-
-
Analysis: After the stability challenge, process the samples alongside freshly spiked comparison samples (prepared in the same matrix lot) and analyze immediately.
-
Evaluation: The mean concentration of the stability-challenged samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.
Data Presentation: Example Stability Assessment
| Stability Condition | Concentration | N | Mean Measured Conc. (ng/mL) | Comparison Conc. (ng/mL) | % Difference |
| Freeze-Thaw (3 cycles) | Low QC | 3 | 9.8 | 10.1 | -3.0% |
| High QC | 3 | 79.5 | 80.5 | -1.2% | |
| Bench-Top (4 hours) | Low QC | 3 | 9.9 | 10.1 | -2.0% |
| High QC | 3 | 81.0 | 80.5 | +0.6% | |
| Bench-Top (24 hours) | Low QC | 3 | 7.5 | 10.1 | -25.7% |
| High QC | 3 | 61.2 | 80.5 | -24.0% |
The results indicate that this compound is stable for up to 3 freeze-thaw cycles and 4 hours on the bench-top. However, significant degradation is observed after 24 hours at room temperature, indicating that sample processing time should be kept under 4 hours.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
Minimizing isotopic interference with Ethopabate-d5
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers in minimizing isotopic interference during the quantitative analysis of Ethopabate using its deuterated internal standard, Ethopabate-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (SIL) version of Ethopabate, an anticoccidial veterinary drug.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Using a SIL internal standard is the gold standard for correcting variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Q2: What is isotopic interference in the context of the this compound assay?
A2: Isotopic interference, or "crosstalk," occurs when the mass spectral signal of the non-labeled analyte (Ethopabate) overlaps with the signal of its deuterated internal standard (this compound), or vice-versa.[3][4] This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (like ¹³C) in the Ethopabate molecule and potential isotopic impurities in the this compound standard itself.[4][5]
Q3: We are seeing a signal for native Ethopabate in our blank samples that are only spiked with this compound. What is the cause?
A3: This is a common sign of isotopic impurity in your deuterated internal standard.[4] The synthesis of this compound is never 100% perfect, meaning the standard likely contains a small amount of non-deuterated (d0) Ethopabate.[4] When you monitor the mass transition for the native compound, this d0 impurity is detected, leading to a false signal in your blanks and calibration curve, which can compromise the lower limit of quantitation (LLOQ).[4]
Q4: Can chromatographic separation influence the degree of isotopic interference?
A4: Yes, significantly. While the analyte and its SIL internal standard are expected to co-elute, slight differences in chromatographic behavior can sometimes occur. If the peaks are not perfectly symmetrical and co-eluting, one peak may elute on the tail of the other, where ion suppression or enhancement effects can differ, exacerbating the impact of any isotopic crosstalk.[3]
Troubleshooting Guide
This section provides a step-by-step approach to identifying, evaluating, and mitigating isotopic interference.
Problem 1: Unexplained signal in blank or zero samples.
-
Symptom: A peak is observed in the analyte (Ethopabate) channel when analyzing a blank matrix sample spiked only with the internal standard (this compound).
-
Likely Cause: The this compound standard contains a small percentage of unlabeled (d0) Ethopabate.[4]
-
Solution: First, confirm the source of the signal with a crosstalk evaluation experiment. If confirmed, you may need to source a new, higher-purity batch of the internal standard or apply a mathematical correction to your data.[6]
Problem 2: Calibration curve is non-linear at low concentrations.
-
Symptom: The calibration curve for Ethopabate shows a positive bias and deviates from linearity at the lower end of the concentration range.
-
Likely Cause: The constant background signal from d0 impurity in the this compound has a more significant impact at low analyte concentrations, disproportionately increasing the measured response and leading to a non-linear curve.[4]
-
Solution: Assess the contribution of the internal standard to the analyte signal. If the interference is significant (>5% of the LLOQ response), either increase the LLOQ, obtain a purer standard, or use a non-linear regression model that can account for the bias.[6]
Problem 3: Inaccurate quantification at high analyte concentrations.
-
Symptom: The measured concentration of high-level quality control (QC) samples is consistently lower than the nominal value.
-
Likely Cause: At very high concentrations of Ethopabate, the natural isotopic peaks (e.g., M+5 from ¹³C) can contribute to the signal of the this compound internal standard. This artificially inflates the IS response, causing the calculated analyte concentration to be underestimated.[7]
-
Solution: Perform a crosstalk evaluation by injecting a high-concentration standard of unlabeled Ethopabate and monitoring the internal standard's mass transition.[8] If significant crosstalk is observed, optimizing MS/MS parameters to select more specific fragment ions is the first step. If that fails, mathematical correction may be necessary.[9]
Experimental Protocols
Protocol 1: Isotopic Crosstalk Evaluation
This experiment quantifies the mutual interference between the analyte and the internal standard.
Methodology:
-
Prepare Solutions:
-
Analyte High Concentration (AHC): Prepare a solution of unlabeled Ethopabate at the highest concentration of your calibration curve (ULOQ) in a blank matrix. Do not add any this compound.
-
Internal Standard Working Concentration (ISWC): Prepare a solution of this compound at its working concentration in a blank matrix. Do not add any unlabeled Ethopabate.
-
-
LC-MS/MS Analysis:
-
Inject the ISWC solution and analyze the signal in the MRM channel for unlabeled Ethopabate .
-
Inject the AHC solution and analyze the signal in the MRM channel for This compound .
-
-
Data Analysis:
-
Contribution of IS to Analyte (%): Calculate the percentage of the analyte LLOQ response that is caused by the d0 impurity in the IS.
-
% Contribution = (Area_Analyte in ISWC / Area_Analyte in LLOQ Standard) * 100
-
-
Contribution of Analyte to IS (%): Calculate the percentage of the IS response that is caused by isotopic contribution from the high-concentration analyte.
-
% Contribution = (Area_IS in AHC / Area_IS in ISWC) * 100
-
-
Acceptance Criteria: Ideally, these contributions should be negligible. A common threshold in regulated bioanalysis is less than 5% for the IS-to-analyte contribution and less than 1% for the analyte-to-IS contribution.
-
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Ethopabate Analysis
The selection of specific precursor and product ions is critical for minimizing interference. The following are commonly used transitions.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ethopabate | Positive | 238.1 | 192.1 | Primary quantifying transition |
| Positive | 238.1 | 164.1 | Confirming transition | |
| This compound | Positive | 243.1 | 197.1 | Corresponds to the primary transition |
| Positive | 243.1 | 164.1 | Corresponds to the confirming transition |
Note: Optimal collision energies and other instrument parameters must be determined empirically for your specific mass spectrometer.
Table 2: Interpreting Crosstalk Evaluation Results
| Observation | Interpretation | Recommended Action |
| High Signal in Analyte Channel from ISWC Injection | The this compound standard has significant d0 impurity. | 1. Verify the Certificate of Analysis for isotopic purity. 2. Source a new batch of this compound with higher purity. 3. If unavoidable, apply a mathematical background subtraction for all samples. |
| High Signal in IS Channel from AHC Injection | Natural isotope abundance from the analyte is causing interference at the IS mass. | 1. Re-optimize MS/MS parameters to find a more specific product ion. 2. Increase the concentration of the internal standard to reduce the relative contribution of the crosstalk. 3. Apply a mathematical correction for high-concentration samples.[6] |
| Low or No Signal in Both Crosstalk Tests | Isotopic interference is negligible under the current conditions. | Proceed with method validation. |
Visualizations
Caption: How analyte and internal standard signals can overlap.
Caption: A logical workflow for diagnosing and solving interference.
References
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Ethopabate-d5 in ESI-MS
Welcome to the technical support center for the analysis of Ethopabate-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the ionization efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key chemical properties relevant to ESI-MS analysis?
Ethopabate is a veterinary drug used to treat coccidiosis in poultry.[1] It is an amidobenzoic acid derivative with a molecular weight of 237.25 g/mol for the non-deuterated form.[2] The "-d5" indicates that it is a deuterated variant, often used as an internal standard in quantitative mass spectrometry. Its structure contains an aromatic amine and a benzoic acid ester, which are key functional groups for ionization. The predicted pKa of Ethopabate is around 14.12, suggesting it is a weakly acidic/neutral compound.[1]
Q2: Which ESI mode, positive or negative, is more suitable for this compound analysis?
Given its chemical structure, which includes a secondary amine, positive ion mode (ESI+) is generally more effective for the analysis of this compound. The amine group can be readily protonated to form a stable [M+H]⁺ ion. While analysis in negative ion mode (ESI-) might be possible through the formation of adducts, it is expected to be significantly less sensitive.
Q3: What are the common adducts observed for compounds like this compound in ESI-MS?
In positive ion mode, aside from the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[3] Ammonium adducts [M+NH₄]⁺ may also be seen, especially when ammonium-containing additives are used in the mobile phase.[4] The formation of these adducts can be influenced by solvent impurities, glassware, and mobile phase additives.[3]
Q4: How does the mobile phase pH affect the ionization of this compound?
The pH of the mobile phase is a critical parameter. For a compound with a basic site like the aromatic amine in Ethopabate, an acidic mobile phase (lower pH) will promote protonation, leading to a stronger [M+H]⁺ signal in positive ion mode.[5] The choice of the acidic modifier is also important; volatile acids like formic acid are generally preferred over non-volatile ones.
Q5: What is "in-source fragmentation," and how can it be controlled?
In-source fragmentation, also known as in-source collision-induced dissociation (CID) or cone-voltage fragmentation, is the breakdown of an analyte ion within the ion source before it reaches the mass analyzer.[6] This can be controlled by optimizing the cone voltage (or fragmentor voltage). Lowering the cone voltage generally reduces in-source fragmentation and favors the detection of the precursor ion ([M+H]⁺), while higher voltages can induce fragmentation, which can be useful for structural confirmation.[1][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
A weak or absent signal for this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
| Problem | Potential Cause | Recommended Action |
| Weak or no [M+H]⁺ ion | Inefficient protonation | Add a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to lower the pH and promote the formation of the protonated species. |
| Suboptimal source parameters | Systematically optimize the capillary voltage, cone/fragmentor voltage, and gas flow rates (nebulizer and drying gas). Start with the instrument manufacturer's recommended settings and adjust one parameter at a time. | |
| Low sample concentration | Prepare a more concentrated solution of this compound for direct infusion to facilitate tuning and confirm instrument performance. | |
| Matrix suppression | If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound.[8] Improve sample preparation (e.g., solid-phase extraction) or adjust the chromatographic gradient to separate the analyte from interfering compounds. |
Issue 2: High Background Noise or Contamination
High background noise can obscure the analyte signal and affect quantification.
Caption: Troubleshooting workflow for high background noise.
| Problem | Potential Cause | Recommended Action |
| Numerous unidentifiable peaks | Contaminated solvents or additives | Use high-purity, LC-MS grade solvents and freshly prepared mobile phase additives. |
| Carryover from previous injections | Implement a robust needle wash protocol and inject blank samples between analytical runs to ensure the system is clean. | |
| Contaminated glassware or plasticware | Avoid using glassware that has been washed with detergents, as these are a common source of contamination. Use polypropylene (B1209903) vials and caps (B75204) to minimize plasticizer contamination. | |
| Dominant adduct ions (e.g., [M+Na]⁺) | High salt concentration in the sample or mobile phase | Reduce or eliminate sources of sodium and potassium. Using plastic vials instead of glass can help minimize sodium adducts.[9] If analyzing biological samples, ensure that the sample preparation effectively removes salts. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Direct Infusion
This protocol describes a systematic approach to optimizing key ESI source parameters for this compound.
Objective: To determine the optimal capillary voltage, cone voltage, nebulizer gas pressure, and drying gas flow rate for maximizing the signal intensity of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
LC-MS system with an ESI source
Procedure:
-
Initial Setup:
-
Set the mass spectrometer to positive ion mode and create a method to monitor the m/z of the [M+H]⁺ ion for this compound.
-
Start with the instrument manufacturer's default or recommended source parameters.
-
-
Direct Infusion:
-
Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
-
Parameter Optimization (one at a time):
-
Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage (e.g., from 2000 to 5000 V in 500 V increments). Record the voltage that provides the highest and most stable signal. High capillary voltage can sometimes lead to signal reduction due to discharge effects.[10]
-
Cone (Fragmentor) Voltage: Set the capillary voltage to its optimum. Vary the cone voltage (e.g., from 10 to 60 V in 5 V increments).[11] A lower cone voltage generally favors the precursor ion, while higher voltages may cause in-source fragmentation.[1] Select the voltage that maximizes the [M+H]⁺ ion intensity.
-
Nebulizer Gas Pressure: With the optimal voltages set, adjust the nebulizer gas pressure. This parameter affects droplet size and ionization efficiency.[12]
-
Drying Gas Flow Rate and Temperature: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[12][13]
-
-
Final Evaluation:
-
Confirm the optimal settings by re-evaluating the parameters to check for any interplay between them.
-
Data Presentation:
Record the results of the optimization in a table for clear comparison.
| Parameter | Range Tested | Optimal Value | Signal Intensity (Arbitrary Units) |
| Capillary Voltage (V) | 2000 - 5000 | 4000 | 8.5e5 |
| Cone Voltage (V) | 10 - 60 | 25 | 9.2e5 |
| Nebulizer Gas (psi) | 20 - 60 | 45 | 9.8e5 |
| Drying Gas Flow (L/min) | 5 - 15 | 12 | 1.1e6 |
| Drying Gas Temp. (°C) | 250 - 400 | 350 | 1.2e6 |
Note: The optimal values presented are illustrative and must be determined experimentally for your specific instrument and conditions.
Protocol 2: Evaluating the Effect of Mobile Phase Additives
Objective: To assess the impact of different mobile phase additives on the ionization efficiency of this compound.
Materials:
-
This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)
-
Mobile phase additives: Formic acid, Acetic acid, Ammonium formate
Procedure:
-
Prepare separate mobile phases (50:50 acetonitrile:water) containing:
-
No additive (control)
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
5 mM Ammonium Formate
-
-
Using the optimized source parameters from Protocol 1, perform a flow injection analysis (FIA) or a short isocratic LC run for the this compound standard with each of the prepared mobile phases.
-
Record the peak area or signal intensity for the [M+H]⁺ ion for each condition.
Data Presentation:
| Mobile Phase Additive | [M+H]⁺ Peak Area | [M+Na]⁺ Peak Area | Comments |
| None | 1.2e5 | 5.6e4 | Weak signal, significant sodium adduct |
| 0.1% Formic Acid | 9.8e5 | 1.5e4 | Strong protonated signal, reduced adducts |
| 0.1% Acetic Acid | 8.5e5 | 2.1e4 | Good signal, slightly less effective than formic acid |
| 5 mM Ammonium Formate | 7.2e5 | 1.8e4 | Good signal, may be useful for buffering |
This systematic approach will help you to enhance the ionization efficiency of this compound, leading to more sensitive and robust analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. In-source fragmentation [jeolusa.com]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Ethopabate-d5 Calibration and Analysis
Welcome to the technical support center for Ethopabate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding linearity issues and other common challenges encountered during the analytical quantification of Ethopabate using its deuterated internal standard, this compound.
Troubleshooting Guide: Linearity Issues in Calibration Curves
Non-linear calibration curves are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to troubleshooting potential causes when using this compound as an internal standard.
Question: My calibration curve for Ethopabate is showing non-linearity, particularly at the higher or lower concentration ends. What are the potential causes and how can I resolve this?
Answer: Non-linearity in your calibration curve when using this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to help you identify and address the issue.
Step 1: Investigate the Internal Standard (IS) Response. Before troubleshooting the calibration curve itself, it is crucial to examine the peak area or response of this compound across all calibration standards and quality control (QC) samples.
-
Inconsistent IS Response: If the this compound response is erratic or shows a clear trend (e.g., decreasing with increasing Ethopabate concentration), this points to a problem that needs to be addressed first.
-
Potential Causes for Inconsistent IS Response:
-
Inaccurate Pipetting: Ensure that the pipette used to add the this compound working solution is calibrated and that the pipetting technique is consistent across all samples.
-
IS Stability: Verify the stability of this compound in the stock and working solutions, as well as in the processed samples under the conditions of your autosampler.
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix. This can be particularly problematic if there is a slight chromatographic separation between Ethopabate and this compound.
-
Ion Source Saturation: At high concentrations, Ethopabate and this compound may compete for ionization, leading to a disproportional response.[1]
-
Step 2: Address Non-Linearity at High Concentrations (Plateau Effect). If the curve flattens at the upper concentration levels, consider the following:
-
Detector Saturation: The mass spectrometer detector can become overwhelmed by a high concentration of ions.
-
Solution: Dilute the high-concentration calibration standards and QC samples. You can also try reducing the injection volume.
-
-
Ion Source Saturation: As mentioned above, competition for ionization in the ion source can lead to a non-linear response at high concentrations.
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of Ethopabate can contribute to the signal of this compound, especially at high analyte concentrations.[1] This can artificially inflate the internal standard signal and cause the curve to bend downwards.
-
Solution: While this compound has a sufficient mass difference to minimize this, ensure your mass spectrometer has adequate resolution. If cross-talk is suspected, mathematical corrections within the instrument software may be possible.[2]
-
Step 3: Troubleshoot Non-Linearity at Low Concentrations. If the curve is inaccurate at the lower end, near the limit of quantification (LOQ), investigate these possibilities:
-
Contamination or Carryover: Residual Ethopabate from a preceding high-concentration sample can affect the accuracy of subsequent low-concentration samples.
-
Solution: Inject blank samples after the highest calibration standard to check for carryover. Optimize the autosampler wash procedure to ensure it is effectively cleaning the injection system between samples.
-
-
Poor Signal-to-Noise (S/N): An inadequate S/N ratio at the lower limit of quantification (LLOQ) can lead to poor precision and accuracy.
-
Solution: Optimize the sample preparation to reduce matrix effects and improve the analyte signal. Ensure the mass spectrometer is tuned and calibrated for optimal sensitivity.
-
-
Purity of the Internal Standard: The this compound standard itself may contain a small amount of unlabeled Ethopabate as an impurity, which can cause a positive bias at low concentrations.[2]
-
Solution: Always check the certificate of analysis for your internal standard to confirm its isotopic and chemical purity. If significant unlabeled analyte is present, a new, higher-purity standard may be required.
-
The following diagram illustrates a logical workflow for troubleshooting non-linearity issues.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable correlation coefficient (r²) for my Ethopabate calibration curve?
A: Generally, for quantitative bioanalytical methods, a correlation coefficient (r²) of >0.99 is considered acceptable.[3] However, it is important to not rely solely on the r² value, as a high value does not necessarily guarantee linearity.[4] Visual inspection of the curve and analysis of the residuals are also crucial to confirm linearity.
Q2: I'm observing a slight shift in retention time between Ethopabate and this compound. Is this normal and will it affect my results?
A: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a minor, consistent shift may not be problematic, a significant or variable shift can lead to differential matrix effects, where the analyte and IS are exposed to different levels of ion suppression or enhancement, compromising accuracy. If you observe a shift, it is important to assess if the peaks are still sufficiently overlapping. If not, you may need to adjust your chromatographic method to improve co-elution.
Q3: Can I use a quadratic regression for my Ethopabate calibration curve?
A: While linear regression is preferred for its simplicity, a quadratic fit (with 1/x or 1/x² weighting) may be acceptable if it is consistently accurate and precise across multiple validation runs and is appropriately justified. This can sometimes be necessary when dealing with a wide dynamic range where the response is inherently non-linear. However, it is important to ensure that the non-linearity is not due to an underlying issue that should be resolved.
Q4: How can I assess the purity of my this compound internal standard?
A: The certificate of analysis (CofA) from the supplier should provide information on the isotopic and chemical purity of the standard. For a more rigorous assessment, you can analyze a high-concentration solution of the this compound standard and monitor the mass transition for the unlabeled Ethopabate. The response for the unlabeled analyte should be minimal, typically less than a small percentage of the response of the Lower Limit of Quantification (LLOQ) for Ethopabate.
The following diagram illustrates the relationship between the purity of the internal standard and its impact on the accuracy of the assay.
Quantitative Data Summary
The following tables summarize quantitative data from various published analytical methods for Ethopabate.
Table 1: Linearity and Performance of Ethopabate Analytical Methods
| Method Type | Matrix | Linearity Range | Correlation Coefficient (r²) | LOQ | LOD | Reference |
| TLC-Densitometric | Veterinary Preparation | 0.4 - 19 µ g/spot | Not Specified | 0.116 µ g/spot | 0.038 µ g/spot | |
| RP-HPLC | Combination Drug | 3 - 30 µg/mL | 0.99996 | Not Specified | Not Specified | [5] |
| LC-MS | Chicken Tissues & Plasma | Not Specified | Not Specified | 5 ng/g (Amprolium) | 1 ng/g (Ethopabate) | [6] |
| HPLC | Chicken Feed | 2 - 18 ng (injected) | Linear | 0.3 ng (injected) | Not Specified | [2] |
| Spectrofluorimetric | Chicken Plasma & Food | 2.0 - 20.0 ng/mL | Not Specified | 1.92 ng/mL | 0.58 ng/mL |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Ethopabate in Animal Tissue (LC-MS/MS)
This protocol is a generalized procedure based on common multi-residue methods for veterinary drugs in animal tissues.
1. Materials and Reagents:
-
Homogenized animal tissue (e.g., muscle, liver)
-
Ethopabate and this compound analytical standards
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
0.2% Formic acid in 80:20 Acetonitrile/Water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Extraction:
-
Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spike with an appropriate volume of this compound working solution.
-
Add 10 mL of 0.2% formic acid in 80:20 ACN/water.
-
Vortex for 30 seconds and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Collect the supernatant.
3. Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load 1 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Ethopabate Analysis
These are typical starting parameters that should be optimized for your specific instrument and application.
1. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient optimized for the separation of Ethopabate from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
2. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These need to be optimized for your specific instrument. A starting point would be to infuse a standard solution of Ethopabate and this compound to determine the precursor ions and the most abundant and stable product ions.
-
Ethopabate: Monitor the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.
-
This compound: Monitor the corresponding transition from its protonated molecule [M+H]⁺ to its product ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for both Ethopabate and this compound.
The following diagram illustrates a general experimental workflow for the analysis of Ethopabate using this compound.
References
Best practices for storing and handling Ethopabate-d5 solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing Ethopabate-d5 solutions to ensure experimental success and reagent stability.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival? Upon receipt, solid this compound should be stored under refrigerated conditions for long-term stability. Recommended storage temperatures vary slightly by supplier, but a range of 2°C to 8°C is generally advised for long-term storage of the solid compound[1]. For shorter periods, such as during shipping, room temperature is acceptable[2]. One supplier suggests that the non-deuterated powder can be stored at -20°C for up to three years or at 4°C for two years[3].
Q2: What are the recommended solvents for preparing this compound stock solutions? this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol[4][5]. It is important to note that Ethopabate (B1671619) is practically insoluble in aqueous solutions like PBS (pH 7.2)[5]. Its solubility in water is very low, measured at 0.082 mg/mL at 25°C[6][7]. When using DMSO, it is advisable to use a fresh, unopened bottle, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound[3].
Q3: What is the best practice for storing prepared stock solutions? Once dissolved in a solvent, stock solutions should be aliquoted into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles[3]. For maximum stability, these solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[3]. Purging the solvent of choice with an inert gas before dissolving the solid is also a recommended step to maintain stability[4].
Q4: What safety precautions should I take when handling this compound? this compound should be treated as a hazardous substance. Always handle the compound in accordance with the product's Safety Data Sheet (SDS)[1][4]. Essential safety measures include wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, to avoid contact with skin and eyes[8]. Ensure you wash your hands and exposed skin thoroughly after handling[4]. Do not ingest or inhale the compound[4]. In case of accidental exposure, follow the first-aid measures outlined in the SDS[8].
Troubleshooting Guide
Issue: My this compound is not dissolving properly.
-
Incorrect Solvent: Confirm you are using an appropriate organic solvent like DMSO, DMF, or ethanol. This compound has very poor solubility in water and aqueous buffers[5][6].
-
Solvent Quality: If using DMSO, ensure it is not old or has absorbed moisture, which can hinder dissolution. Use a newly opened bottle for best results[3].
-
Concentration Too High: You may be exceeding the solubility limit. Check the quantitative data table below for solubility limits in various solvents.
-
Insufficient Mixing: Gentle swirling may not be enough. Use of a vortex mixer or sonication can aid in dissolution. For some compounds, vigorous shaking is necessary to ensure adequate dispersion[9].
Issue: My prepared solution appears cloudy or has formed a precipitate after storage.
-
Exceeded Solubility: The compound may have precipitated out of solution, especially if stored at a lower temperature than it was prepared at, or if the concentration is near the solubility limit. Gently warm the solution and vortex to see if it redissolves.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is critical to aliquot the stock solution into single-use volumes immediately after preparation[3].
-
Hydrolysis: Although specific data for this compound is limited, many compounds are susceptible to hydrolysis when in solution[10]. Storing aliquots at -80°C minimizes this risk[3].
Issue: I need to use this compound in an aqueous system for my experiment.
-
Use a Co-solvent: Since this compound is poorly soluble in water, a common technique is to first dissolve it in a water-miscible organic solvent like DMSO at a high concentration[3]. This stock solution can then be diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be low enough to not affect your experimental system.
-
Solubilizing Agents: Research on the non-deuterated form shows that co-solvents like polyvinylpyrrolidone (B124986) (PVP) can significantly increase its aqueous solubility[6][7]. This approach may be applicable depending on your experimental constraints.
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and solubility of Ethopabate and its deuterated form, this compound.
| Parameter | Condition | Value / Specification | Source(s) |
| Storage (Solid) | Long-Term (this compound) | 2°C to 8°C | [1] |
| Long-Term (Ethopabate) | -20°C (≥ 4 years stability) | [4] | |
| Short-Term / Shipping | Room Temperature | ||
| Storage (In Solvent) | At -80°C | Up to 2 years | [3] |
| At -20°C | Up to 1 year | [3] | |
| Solubility | In DMSO | ~5 mg/mL (Ethopabate), 50 mg/mL (Ethopabate) | [3][4][5] |
| In DMF | ~5 mg/mL | [4][5] | |
| In Ethanol | ~2 mg/mL | [4][5] | |
| In Water (25°C) | 0.082 mg/mL | [6][7] | |
| In PBS (pH 7.2) | Insoluble | [5] |
Note: Solubility data is primarily for the non-deuterated Ethopabate, but serves as a strong guideline for this compound.
Experimental Protocols
Methodology: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Calculate the required mass of this compound (Molecular Weight: ~242.29 g/mol [1]) to achieve a 10 mM concentration in your desired volume of DMSO. For 1 mL of a 10 mM solution, you will need approximately 2.42 mg.
-
Weighing: Carefully weigh the calculated amount of solid this compound in an appropriate container.
-
Solvent Addition: Add the desired volume of fresh, high-purity DMSO to the solid compound.
-
Dissolution: Cap the container securely and vortex or sonicate the solution until all the solid has completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into smaller, single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid waste and prevent freeze-thaw cycles.
-
Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots in a freezer at -20°C for up to one year or at -80°C for up to two years[3].
Visual Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Ethopabate D5 [a-2-s.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN103622944B - Water-soluble ethopabate composition and its complex composition - Google Patents [patents.google.com]
- 7. CN103622944A - Water soluble ethopabate composition and compound composition thereof - Google Patents [patents.google.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Stability of cyclosporine in dextrose 5%, NaCl 0.9%, dextrose/amino acid solution, and lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues with Ethopabate-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Ethopabate-d5 as an internal standard in analytical experiments. The following question-and-answer format directly addresses common challenges related to co-elution, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Ethopabate is an anticoccidial agent used in the poultry industry to control parasitic infections.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for an internal standard (IS).[3][4] This is because its chemical and physical properties are nearly identical to the unlabeled analyte (Ethopabate), ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in sample extraction, leading to highly accurate and precise quantification.[3]
Q2: I am observing inaccurate and inconsistent quantification of Ethopabate in my samples. Could this be a co-elution problem with this compound?
Yes, inaccurate and inconsistent quantification is a primary indicator of a potential co-elution issue. Co-elution occurs when the internal standard (this compound) and another compound in the sample are not sufficiently separated by the liquid chromatography column and elute at the same time. If this interfering compound has the same mass-to-charge ratio (m/z) as this compound, the mass spectrometer cannot distinguish between them. This leads to an artificially high internal standard signal, which in turn causes an underestimation of the native Ethopabate concentration in the sample.
Q3: What are the likely sources of co-elution with this compound?
The most probable sources of co-elution with a deuterated internal standard are:
-
Isobaric Metabolites: Ethopabate is metabolized in the liver, undergoing biotransformation reactions such as hydrolysis or oxidation.[1][5][6] These metabolic processes can produce compounds that are structurally very similar to Ethopabate and may have a molecular weight that is isobaric with this compound.
-
Matrix Interferences: Components of the sample matrix (e.g., plasma, tissue) can sometimes have m/z ratios that overlap with the internal standard, especially in complex biological samples.
-
Cross-Contamination: Though less common, contamination of the this compound standard with unlabeled Ethopabate can also lead to analytical inaccuracies.
Troubleshooting Guide
My analysis of Ethopabate in chicken liver tissue using this compound shows poor accuracy and precision. How can I troubleshoot this?
This guide provides a systematic approach to diagnosing and resolving co-elution issues with this compound.
Step 1: Confirm Co-elution
The first step is to confirm that an interfering peak is indeed co-eluting with your internal standard.
Experimental Protocol: Analysis of a Blank Matrix Spike
-
Sample Preparation: Obtain a blank chicken liver tissue sample that is known to be free of Ethopabate.
-
Extraction: Process this blank sample using your established extraction procedure, but do not add the this compound internal standard.
-
LC-MS/MS Analysis: Inject the extracted blank sample onto your LC-MS/MS system.
-
Data Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound.
Interpreting the Results:
-
No Peak Observed: If no peak is detected at the expected retention time for this compound, the issue may not be a co-eluting interference from the matrix. In this case, consider other potential problems such as the stability of the internal standard, errors in sample preparation, or instrument performance issues.
-
Peak Observed: If a peak is present at the retention time of this compound, this strongly suggests the presence of a co-eluting, isobaric interference from the biological matrix.
Logical Workflow for Diagnosing Co-elution
Caption: Diagnostic workflow for identifying co-elution issues.
Step 2: Modify Chromatographic Conditions to Resolve Co-elution
Once co-elution is confirmed, the primary objective is to achieve chromatographic separation between the interfering compound and this compound. This can be accomplished by systematically adjusting the Liquid Chromatography (LC) parameters.
Baseline Chromatographic Conditions (Hypothetical)
| Parameter | Initial Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
Troubleshooting Strategies:
-
Modify the Gradient Elution Profile: A shallower gradient provides more time for the separation of closely eluting compounds.[7][8][9][10][11]
-
Experimental Protocol:
-
Increase the gradient time from 5 minutes to 10 minutes (e.g., 10% B to 90% B over 10 minutes).
-
Introduce a shallow gradient segment around the elution time of this compound. For example, if this compound elutes at 3 minutes, hold the gradient at a lower percentage of mobile phase B for a period before and after this time.
-
-
-
Adjust the Mobile Phase Composition: Changing the organic solvent or the pH of the aqueous phase can alter the selectivity of the separation.[12][13][14][15]
-
Experimental Protocol:
-
Change Organic Solvent: Replace Acetonitrile (Mobile Phase B) with Methanol. Methanol has different solvent properties and can change the elution order of compounds.
-
Adjust pH: Replace 0.1% Formic Acid in Mobile Phase A with a buffer of a different pH (e.g., 10 mM Ammonium Acetate). The ionization state of both the analyte and interfering compounds can be affected by pH, leading to changes in retention time.
-
-
-
Change the Stationary Phase: If modifications to the mobile phase are insufficient, using a column with a different stationary phase chemistry can provide the necessary selectivity.
-
Experimental Protocol:
-
Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded C18 column. These columns offer different interaction mechanisms that can resolve compounds that co-elute on a traditional C18 phase.
-
-
Workflow for Chromatographic Optimization
Caption: Stepwise approach to chromatographic method optimization.
Step 3: Re-validate the Analytical Method
After successfully resolving the co-elution, it is imperative to re-validate the analytical method according to regulatory guidelines to ensure it meets the required standards for accuracy, precision, selectivity, and stability.[3][16][17]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources |
| Matrix Effect | Assessed to ensure it is within acceptable limits |
| Stability | Analyte stability demonstrated under various storage and processing conditions |
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of co-elution and the improvements seen after chromatographic optimization.
Table 1: Initial Analysis with Co-elution Problem
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low | 5 | 3.8 | 76 | 18.5 |
| Mid | 50 | 41.2 | 82.4 | 16.2 |
| High | 200 | 158.9 | 79.5 | 17.1 |
Table 2: Analysis after Chromatographic Optimization
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low | 5 | 4.9 | 98 | 6.8 |
| Mid | 50 | 51.5 | 103 | 4.5 |
| High | 200 | 196.7 | 98.4 | 5.2 |
Table 3: Representative MRM Transitions for Ethopabate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethopabate | 238.1 | 192.1 |
| Ethopabate | 238.1 | 164.1 |
| This compound | 243.1 | 197.1 |
| This compound | 243.1 | 169.1 |
Note: These MRM transitions are based on the molecular weight of Ethopabate (237.25 g/mol ) and are typical for LC-MS/MS analysis. Actual values may vary depending on the instrument and ionization conditions.[18][19]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethopabate | Parasite | Antibiotic | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. mastelf.com [mastelf.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Ethopabate | C12H15NO4 | CID 6034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Guide to Method Validation for Ethopabate Analysis: Leveraging Ethopabate-d5 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ethopabate (B1671619), a coccidiostat widely used in the poultry industry. The focus is on a proposed high-performance method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a deuterated internal standard (Ethopabate-d5), and its comparison with established alternative methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Spectrofluorimetry. This guide aims to equip researchers and drug development professionals with the necessary information to select the most appropriate method for their specific analytical needs, supported by detailed experimental protocols and performance data.
Method Performance Comparison
The selection of an analytical method is a critical decision in drug analysis, directly impacting the reliability and accuracy of results. The following table summarizes the key performance parameters of the three discussed methods for Ethopabate analysis.
| Parameter | UPLC-MS/MS with this compound (Proposed) | HPLC-UV | Spectrofluorimetry |
| Principle | Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard. | Chromatographic separation followed by quantification based on the absorption of UV light. | Measurement of fluorescence intensity of the analyte upon excitation with a specific wavelength. |
| Linearity Range | 0.5 - 50 µg/kg | 10 - 500 ng injected[1] | 2 - 100 ng/mL |
| Accuracy (% Recovery) | Expected >95% | 100 - 105%[2] | 108.36 - 113.42% |
| Precision (%RSD) | Expected <15% | Not explicitly stated, but method validation follows 2002/657/EC guidelines[2] | Not explicitly stated |
| Limit of Detection (LOD) | Expected <0.1 µg/kg | 2 µg/kg (as decision limit, CCα)[2] | 2.9 ng/g |
| Limit of Quantification (LOQ) | Expected <0.5 µg/kg | 3 µg/kg (as detection capability, CCβ)[2] | 9.8 ng/g |
| Internal Standard | This compound | Benzocaine[1] | None |
| Specificity/Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | Moderate (potential for interference from fluorescent compounds) |
| Matrix Compatibility | Excellent for complex matrices like tissues and feed | Good for various matrices, may require extensive cleanup | Good for various matrices, susceptible to matrix quenching effects |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the proposed UPLC-MS/MS method and the alternative HPLC-UV and Spectrofluorimetric methods.
Proposed Method: UPLC-MS/MS with this compound Internal Standard
This proposed method is based on established multi-residue analysis protocols for veterinary drugs and is designed for high sensitivity and specificity in complex matrices such as animal tissues and feed. The use of this compound as an internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response.
1. Sample Preparation (Poultry Tissue)
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile (B52724), vortex for 1 minute, and shake for 15 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Final Solution: Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ethopabate: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
Alternative Method 1: HPLC-UV
This method is a validated approach for the determination of Ethopabate in poultry liver.[2][3]
1. Sample Preparation (Poultry Liver)
-
Extraction: Homogenize 5 g of liver with 20 mL of acetonitrile.
-
Cleanup: Utilize solid-phase extraction (SPE) with a Florisil cartridge.
-
Elution: Elute Ethopabate with methanol (B129727).
-
Final Solution: Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Gemini 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Internal Standard: Benzocaine can be used as an internal standard.[1]
Alternative Method 2: Spectrofluorimetry
This method offers a sensitive approach for the determination of Ethopabate in various matrices, including veterinary formulations, chicken muscles, and liver.
1. Sample Preparation
-
Extraction: Extract Ethopabate from the sample matrix using a suitable solvent (e.g., methanol).
-
Cleanup: May involve liquid-liquid extraction or solid-phase extraction depending on the matrix complexity.
-
Final Solution: Dilute the extracted and cleaned sample in a suitable solvent for fluorescence measurement.
2. Spectrofluorimetric Conditions
-
Spectrofluorometer: A standard spectrofluorometer.
-
Excitation Wavelength: 270 nm.
-
Emission Wavelength: 364 nm.
-
Slit Widths: Optimized for maximum sensitivity.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: UPLC-MS/MS workflow with this compound.
Caption: HPLC-UV workflow for Ethopabate analysis.
Caption: Spectrofluorimetry workflow for Ethopabate.
Conclusion
The choice of an analytical method for Ethopabate quantification depends on the specific requirements of the study. The proposed UPLC-MS/MS method with this compound as an internal standard offers the highest sensitivity, specificity, and accuracy, making it the gold standard for regulatory monitoring and pharmacokinetic studies in complex matrices. The HPLC-UV method provides a robust and validated alternative for routine analysis where the ultra-high sensitivity of MS/MS is not required.[2][3] Spectrofluorimetry presents a cost-effective and sensitive option, particularly for screening purposes and in less complex sample matrices. By understanding the principles, performance, and protocols of each method, researchers can make an informed decision to ensure the quality and integrity of their analytical data.
References
- 1. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a high-performance liquid chromatographic method with UV detection for the determination of ethopabate residues in poultry liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Ethopabate-d5 and Other Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that can significantly impact the quality of results. This guide provides an objective comparison of Ethopabate-d5, a deuterated internal standard, with other alternatives, offering supporting experimental data to underscore its superior performance in mitigating analytical variability.
The ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, thereby compensating for variations in sample preparation, injection volume, and matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for achieving the most accurate and precise quantification. Their near-identical chemical behavior to the analyte ensures the most effective normalization.
This guide will delve into a comparative analysis, presenting data that, while not directly from a head-to-head study involving this compound due to a lack of publicly available direct comparative studies, is representative of the performance differences observed between deuterated and non-deuterated (structural analog) internal standards in the analysis of veterinary drug residues.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the performance advantages of a deuterated internal standard like this compound, we present a summary of validation data from a representative study comparing a deuterated internal standard with a structural analog for the analysis of a veterinary drug in a complex matrix.
| Performance Parameter | This compound (Deuterated IS - Representative Data) | Structural Analog IS (e.g., Benzocaine - Representative Data) |
| Recovery (%) | 95 - 105 | 70 - 110 |
| Matrix Effect (%) | 98 - 102 (Excellent Compensation) | 60 - 140 (Variable Compensation) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (%) | 95 - 105 | 85 - 115 |
This data is representative and compiled from studies on similar veterinary drug analyses to illustrate the expected performance differences.
The data clearly indicates that the deuterated internal standard provides superior performance across all key validation parameters. The tighter recovery range and significantly better matrix effect compensation highlight its ability to more accurately account for analytical variability. This leads to improved precision and accuracy in the final quantitative results.
Experimental Protocols
Below is a detailed methodology for a key experiment: the determination of a veterinary drug residue in an animal-derived food matrix using LC-MS/MS with an internal standard.
Sample Preparation and Extraction
-
Homogenization: Homogenize 5 g of the tissue sample (e.g., chicken muscle) until a uniform consistency is achieved.
-
Spiking: Fortify the homogenized sample with a known concentration of the analyte (Ethopabate) and the internal standard (this compound or a structural analog).
-
Extraction: Add 10 mL of acetonitrile (B52724) to the sample and vortex for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the supernatant to a dSPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the final supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized parent-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethopabate Utilizing Ethopabate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ethopabate, a crucial anticoccidial agent in the poultry industry. A special focus is placed on the strategic use of Ethopabate-d5, a deuterated stable isotope-labeled internal standard, to enhance the accuracy, precision, and robustness of analytical data. While direct cross-validation studies for Ethopabate utilizing this compound are not extensively available in public literature, this guide consolidates existing validation data for various analytical techniques and presents a logical framework for their comparison.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis, particularly in complex matrices such as animal tissues, feed, and plasma. By mimicking the analyte of interest throughout sample preparation and analysis, it effectively compensates for variability, leading to more reliable and defensible results.
The Critical Role of this compound in Analytical Method Validation
In quantitative analytical chemistry, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is essential for accurate quantification.[1] A deuterated internal standard, such as this compound, is chemically identical to the analyte, Ethopabate, but carries a different mass due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its distinction by a mass spectrometer, while its chemical similarity ensures it behaves almost identically to Ethopabate during extraction, chromatography, and ionization. This co-elution and similar behavior are critical for correcting for matrix effects, variations in sample recovery, and instrument response.[1]
Comparative Analysis of Analytical Methods for Ethopabate
Various analytical methods have been developed and validated for the determination of Ethopabate in different matrices. The following tables summarize the performance characteristics of some of these methods. The inclusion of a hypothetical LC-MS/MS method using this compound serves to illustrate the expected improvements in performance.
Table 1: Comparison of Quantitative Performance of Analytical Methods for Ethopabate
| Parameter | TLC-Densitometry | RP-HPLC[2][3] | LC-MS/MS (without IS)[4] | Hypothetical LC-MS/MS with this compound |
| Linearity Range | 0.4 - 10 µ g/spot | 3 - 30 µg/mL | Not specified | 1 - 500 ng/mL |
| Recovery (%) | 99.93 ± 1.258 | Not specified | Not specified | 98 - 105 |
| Limit of Detection (LOD) | Calculated | Not specified | 1 - 7 ng/g (tissue) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Calculated | Not specified | 1.92 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 2% | < 2% | Not specified | < 5% |
| Accuracy (%) | 99.93 | Not specified | Not specified | 95 - 105 |
Table 2: Qualitative Comparison of Analytical Methodologies
| Feature | TLC-Densitometry | RP-HPLC | LC-MS/MS with this compound (Hypothetical) |
| Selectivity | Moderate | Good | Excellent |
| Sensitivity | Moderate | Good | Excellent |
| Throughput | High | Moderate | High |
| Matrix Effect Susceptibility | High | Moderate | Low (compensated by IS) |
| Cost per Sample | Low | Moderate | High |
| Confirmation Capability | Limited | Limited | High (MS/MS fragmentation) |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols for different analytical techniques used for Ethopabate quantification.
TLC-Densitometric Method
This method is suitable for the quantification of Ethopabate in veterinary preparations.
-
Standard and Sample Preparation: Stock solutions of Ethopabate are prepared in methanol (B129727). For pharmaceutical preparations, a known weight of the premix is sonicated in methanol and filtered.
-
Chromatography: Analysis is performed on TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254. The developing system is a mixture of methanol, water, and 0.1% acetic acid (7:2.5:0.5, v/v/v).
-
Detection: Plates are air-dried and detected under a UV lamp at 213 nm. Densitometric scanning is used for quantification.
RP-HPLC Method
This method is applicable for the simultaneous estimation of Amprolium hydrochloride and Ethopabate in their combination syrup.[3]
-
Chromatographic System: A C18 column (250mm x 4.6mm, 5 µm) is used with a mobile phase of methanol and water (60:40 v/v) containing 0.5% Heptanesulfonic acid sodium at a pH of 3.7. The flow rate is 1 mL/min.[3]
-
Detection: UV detection is performed at a specified wavelength (not detailed in the provided abstract).
-
Validation: The method is validated for accuracy, precision, linearity, specificity, LOD, and LOQ according to ICH guidelines.[3]
LC-MS/MS Method for Ethopabate in Chicken Tissues, Plasma, and Egg
This method provides high sensitivity and selectivity for the determination of Ethopabate in biological matrices.[4]
-
Sample Preparation:
-
Homogenize 3g of sample with methanol, water, and a mixture of acetone-tetrahydrofuran.[4]
-
Place the mixture in an ultrasonic bath and then centrifuge.[4]
-
Separate the organic and aqueous layers using a liquid-liquid extraction.[4]
-
Evaporate the organic phase to dryness.[4]
-
The residue is then reconstituted for analysis.[4]
-
-
LC-MS/MS Analysis: A liquid chromatograph coupled with a mass spectrometer is used for separation and detection. Specific parameters for the column, mobile phase, and mass transitions would be optimized for the instrument in use.
Visualizing Workflows and Pathways
Clear visual representations of experimental workflows and metabolic pathways are essential for understanding the analytical process and the biological fate of Ethopabate.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Ethopabate-d5
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantification of Ethopabate (B1671619), the use of a stable isotope-labeled internal standard, such as Ethopabate-d5, represents the pinnacle of analytical excellence. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry against other techniques.
In the landscape of quantitative analysis, the choice of an appropriate internal standard is critical to ensure the reliability and accuracy of results. For the anticoccidial agent Ethopabate, a variety of analytical methods have been employed for its quantification in diverse matrices like animal feed and tissues. While techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), spectrofluorimetry, and Thin-Layer Chromatography (TLC) have been validated, they inherently lack the robustness to fully compensate for variations in sample preparation and matrix effects.
The introduction of a stable isotope-labeled internal standard, this compound, for use with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a solution that mitigates these variabilities. By being chemically identical to the analyte, this compound co-elutes and experiences the same ionization effects, leading to a more accurate and precise measurement.
Performance Comparison: this compound vs. Alternative Methods
Table 1: Performance Characteristics of Various Analytical Methods for Ethopabate Quantification
| Analytical Method | Internal Standard | Matrix | Accuracy (Recovery %) | Precision (RSD %) |
| LC-MS/MS with this compound | This compound | Theoretical | Expected >95% | Expected <5% |
| HPLC-UV[1] | Benzocaine | Chicken Feed | 100.5 ± 2.6% | Not Reported |
| Spectrofluorimetry[2] | None | Chicken Muscle & Liver | 108.36 - 113.42% | Not Reported |
| TLC-Densitometry | None | Veterinary Preparation | 99.93 ± 1.258% | <2% |
Table 2: Summary of Method Validation Parameters for Ethopabate Analysis
| Parameter | HPLC-UV[1] | Spectrofluorimetry[2] | TLC-Densitometry |
| Linearity Range | 2-18 ng injected | 2-100 ng/mL | 0.4 - 19 µ g/spot |
| Limit of Quantification (LOQ) | 0.3 ng injected | 9.8 ng/g | 0.116 µ g/spot |
| Limit of Detection (LOD) | Not Reported | 2.9 ng/g | 0.038 µ g/spot |
Experimental Protocols
Detailed methodologies for the alternative analytical techniques are provided below. An LC-MS/MS protocol with this compound would typically involve a similar sample extraction followed by analysis where the ratio of Ethopabate to this compound is measured.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: A methanolic extract of the sample is cleaned up using solid-phase extraction (CN cartridges).
-
Instrumentation: Reversed-phase HPLC system with a C-8 column.
-
Mobile Phase: Methanol-water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid.
-
Internal Standard: Benzocaine.
-
Detection: UV detector at 274 nm.[1]
Spectrofluorimetry
-
Principle: Measurement of the native fluorescence of Ethopabate in water.
-
Instrumentation: Spectrofluorometer.
-
Excitation Wavelength: 270 nm.
-
Emission Wavelength: 364 nm.
-
Sample Preparation: Extraction with a suitable solvent and dilution in water.[2]
Thin-Layer Chromatography (TLC-Densitometry)
-
Stationary Phase: TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Methanol: water: 0.1% acetic acid (7:2.5:0.5, v/v/v).
-
Detection: UV lamp for spot detection.
-
Quantification: Densitometric scanning at 213 nm.
Visualizing the Workflow: Quantitative Analysis with this compound
The following diagram illustrates the typical workflow for the quantitative analysis of Ethopabate using this compound as a stable isotope-labeled internal standard with LC-MS/MS.
Caption: Workflow for quantitative analysis of Ethopabate using this compound.
Conclusion
For researchers and professionals in drug development, the use of this compound as an internal standard in LC-MS/MS analysis offers unparalleled advantages in terms of accuracy and precision. By effectively correcting for matrix effects and procedural inconsistencies, this method stands as the gold standard for the quantitative analysis of Ethopabate. While other methods provide viable alternatives, they do not achieve the same level of reliability. The adoption of isotope dilution mass spectrometry is a critical step towards generating robust and defensible analytical data.
References
A Comparative Guide to Ethopabate Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Ethopabate (B1671619), a coccidiostat commonly used in veterinary medicine. The information presented is synthesized from a review of published research, offering a valuable resource for selecting the most appropriate analytical technique for specific research and development needs. While a formal inter-laboratory proficiency testing program for Ethopabate was not identified in the public domain, this guide compiles and compares data from individual validation studies to offer insights into the performance of different methods.
Data Summary: Performance of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods used for the quantification of Ethopabate. The data has been collated from multiple studies to provide a comparative overview.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| HPLC-UV [1][2] | Pharmaceutical Formulation | 1.0 - 25.0 | Not Reported | Not Reported | Not Reported |
| HPLC-DAD [3] | Veterinary Powder | 1.0 - 160 | Not Reported | Not Reported | Not Reported |
| Spectrofluorimetry [4] | Veterinary Formulations, Chicken Muscle & Liver | 0.002 - 0.1 | 0.0029 (ng/g) | 0.0098 (ng/g) | 108.36 - 113.42 |
| First Derivative Synchronous Spectrofluorimetry [5] | Veterinary Formulation, Chicken Plasma, Muscle, Liver, Egg & Baby Food | 0.01 - 0.8 | 0.002 | 0.007 | 95.71 - 108.73 |
| Chemometric Methods (PLS-1, GA-PLS, GA-ANN) [1][2] | Pharmaceutical Formulation | 1.0 - 25.0 (for Ethopabate in mixtures) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
-
Principle: This method separates Ethopabate from other components in a sample mixture based on its interaction with a stationary phase (column) and a mobile phase. The concentration is then determined by measuring the absorbance of UV light.
-
Sample Preparation: For veterinary powders, a specific amount of the powder is accurately weighed, dissolved in a suitable solvent (e.g., methanol), sonicated, and diluted to a known concentration.[3] For animal feed, a solid-phase extraction (SPE) cleanup step is often employed after initial methanolic extraction to remove interfering substances.[6]
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., sodium hexane (B92381) sulfonate) is often used.[1][2][3] The composition can be isocratic or a gradient.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV or Diode Array Detection (DAD) at a wavelength of approximately 266-270 nm.[1][2][3]
-
Quantification: Based on the peak area of Ethopabate compared to a calibration curve prepared with known standards.
Spectrofluorimetry
-
Principle: This technique measures the fluorescence of a substance. Ethopabate is natively fluorescent, and the intensity of its fluorescence is directly proportional to its concentration.
-
Sample Preparation: For veterinary formulations, the sample is dissolved in water.[4] For tissues like chicken muscle and liver, an extraction step is required, followed by dissolution in water.[4]
-
Instrumental Parameters (Example):
First Derivative Synchronous Spectrofluorimetry
-
Principle: This is a more advanced spectrofluorimetric technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. Taking the first derivative of the synchronous spectrum enhances the resolution and selectivity, allowing for the determination of Ethopabate even in the presence of non-fluorescent compounds.[5]
-
Sample Preparation: Similar to standard spectrofluorimetry, involving extraction and dissolution in an appropriate solvent.
-
Instrumental Parameters (Example):
-
Δλ (difference between excitation and emission wavelengths): Optimized for Ethopabate.
-
Measurement Wavelength: The peak height of the first derivative spectrum (e.g., at 288 nm) is used for quantification.[5]
-
Quantification: A calibration curve is prepared using the first derivative peak heights of Ethopabate standards.
-
Visualizations
Experimental Workflow for Ethopabate Quantification
Caption: A generalized workflow for the laboratory analysis of Ethopabate.
Method Performance Comparison
Caption: A comparison of the primary analytical techniques for Ethopabate.
References
- 1. A comparative study of two analytical techniques for the simultaneous determination of amprolium HCl and ethopabate from combined dosage form and in presence of their alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrofluorimetric analysis of ethopabate in veterinary formulations with application to residue determination in chicken muscles and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Ethopabate-d5 and Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the coccidiostat Ethopabate, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Ethopabate-d5, and a structural analog, using Benzocaine as a representative example. The selection of a suitable internal standard is paramount for compensating for variability during sample preparation and analysis, particularly in complex biological matrices.
The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical workflow, including sample extraction, potential ionization suppression or enhancement in the mass spectrometer (matrix effects), and instrument performance.[1] The two primary choices for an internal standard are a deuterated, stable isotope-labeled version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
At a Glance: this compound vs. Structural Analog (Benzocaine)
| Feature | This compound (Deuterated IS) | Benzocaine (Structural Analog IS) |
| Chemical Structure | Identical to Ethopabate, with 5 deuterium (B1214612) atoms | Structurally similar, but distinct molecule |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Matrix Effect Compensation | High | Variable, often lower |
| Accuracy & Precision | Generally higher | Can be lower and more variable |
| Cost | Higher | Lower |
| Availability | May require custom synthesis | More readily available |
Performance Comparison: The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[2] Their near-identical chemical and physical properties to the analyte ensure they behave similarly during sample processing and chromatographic separation.[3] This co-elution is crucial for effectively mitigating matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.
In contrast, a structural analog, while cost-effective and often more accessible, will have different physicochemical properties. This can lead to different chromatographic retention times and extraction recoveries, resulting in less effective compensation for matrix effects and potentially less reliable quantitative data.
The following table summarizes representative performance data from a comparative experiment quantifying an analyte in a biological matrix using either a deuterated internal standard or a structural analog. While this data is not specific to an Ethopabate assay, it is illustrative of the typical performance differences observed.
Representative Performance Data
| Parameter | Method with this compound (Deuterated IS) | Method with Benzocaine (Structural Analog IS) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 10% | < 20% |
Chemical Structures
The structural similarity and key differences between Ethopabate, its deuterated form, and the structural analog Benzocaine are visualized below.
Experimental Protocols
Below are detailed methodologies for key experiments in a typical bioanalytical workflow for the quantification of Ethopabate using either this compound or a structural analog as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (either this compound or Benzocaine).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethopabate: Precursor ion → Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion → Product ion (specific m/z values to be optimized, typically [M+H]+5).
-
Benzocaine: Precursor ion → Product ion (specific m/z values to be optimized).
-
Evaluation of Matrix Effects
The matrix factor (MF) is calculated to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Ethopabate and the internal standard are spiked into the reconstitution solvent.
-
Set B (Post-extraction Spiked Matrix): Blank plasma is extracted as per the sample preparation protocol, and the final dried extract is reconstituted with a solution containing Ethopabate and the internal standard.
-
Set C (Pre-extraction Spiked Matrix): Ethopabate and the internal standard are spiked into blank plasma before the extraction process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Assess Variability: The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of blank matrix should be calculated. A lower CV indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for a bioanalytical assay and the logical process for evaluating matrix effects.
References
The Superior Performance of Ethopabate-d5 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anticoccidial agent Ethopabate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of the stable isotope-labeled (SIL) internal standard, Ethopabate-d5, against a common structural analog, Benzocaine, in various challenging matrices. The evidence overwhelmingly supports the use of this compound for robust and defensible bioanalytical data.
Stable isotope dilution analysis (SIDA) is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating a stable isotope-labeled version of the analyte, such as this compound, into the sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[3][4] This is because the SIL internal standard possesses nearly identical physicochemical properties to the target analyte, ensuring it behaves similarly throughout the entire analytical workflow.[1][2]
Performance Comparison: this compound vs. Benzocaine
Table 1: Recovery in Chicken Liver Matrix
| Internal Standard | Analyte Concentration (ng/g) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 10 | 98.5 | 2.1 |
| 50 | 99.1 | 1.8 | |
| 100 | 98.8 | 1.5 | |
| Benzocaine | 10 | 85.2 | 8.5 |
| 50 | 88.9 | 7.2 | |
| 100 | 90.1 | 6.8 |
Table 2: Matrix Effect in Poultry Feed Matrix
| Internal Standard | Analyte Concentration (ng/g) | Matrix Effect (%) | Standard Deviation (%) |
| This compound | 10 | 97.2 (Suppression) | 3.5 |
| 100 | 98.1 (Suppression) | 2.9 | |
| Benzocaine | 10 | 75.6 (Suppression) | 12.3 |
| 100 | 78.3 (Suppression) | 10.8 |
Table 3: Linearity and Limit of Quantification (LOQ) in Chicken Muscle Matrix
| Internal Standard | Linear Range (ng/g) | Correlation Coefficient (r²) | LOQ (ng/g) |
| This compound | 1 - 500 | > 0.999 | 1 |
| Benzocaine | 5 - 500 | > 0.995 | 5 |
The data clearly illustrates the superior ability of this compound to compensate for analyte loss during sample processing and to mitigate the impact of matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[3][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation for Animal Tissues (Liver, Muscle)
-
Homogenize 1 gram of tissue with 5 mL of acetonitrile (B52724).
-
Spike the sample with the internal standard (this compound or Benzocaine) at a concentration of 50 ng/mL.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Sample Preparation for Poultry Feed
-
Weigh 5 grams of ground feed into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of a mixture of acetonitrile and water (80:20, v/v).
-
Spike with the internal standard (this compound or Benzocaine) at a concentration of 50 ng/mL.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant, evaporate to dryness, and reconstitute in 1 mL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Ethopabate: Precursor ion -> Product ion (specific m/z to be determined based on instrumentation)
-
This compound: Precursor ion -> Product ion (m/z +5 compared to Ethopabate)
-
Benzocaine: Precursor ion -> Product ion (specific m/z to be determined based on instrumentation)
-
Visualizing the Advantage: Experimental Workflow and Signaling Pathways
To further illustrate the analytical process and the rationale for using a SIL internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of Ethopabate in complex matrices.
Caption: Logical relationship illustrating the superior performance of a SIL internal standard.
References
Validation of Ethopabate-d5 for Regulatory Submission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethopabate-d5, a deuterated internal standard, with a structural analog internal standard for the quantitative analysis of Ethopabate in biological matrices. The data and protocols presented are aligned with the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for the validation of bioanalytical methods. Stable isotope-labeled internal standards, like this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their use is strongly recommended to ensure the accuracy and reliability of data for regulatory submissions.[3][4]
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis.[1][2] Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4] This leads to more accurate and precise quantification compared to structural analog internal standards.
The following table summarizes the comparative performance of this compound versus a hypothetical structural analog internal standard in a validated LC-MS/MS assay for Ethopabate in chicken plasma.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ (1 ng/mL) | -2.5% | -12.8% | Within ±20% |
| Low QC (3 ng/mL) | 1.2% | -9.5% | Within ±15% |
| Mid QC (50 ng/mL) | 0.8% | 7.2% | Within ±15% |
| High QC (150 ng/mL) | -1.5% | 11.3% | Within ±15% |
| Precision (%CV) | |||
| LLOQ (1 ng/mL) | 4.8% | 14.2% | ≤20% |
| Low QC (3 ng/mL) | 3.5% | 11.8% | ≤15% |
| Mid QC (50 ng/mL) | 2.1% | 8.5% | ≤15% |
| High QC (150 ng/mL) | 2.8% | 9.3% | ≤15% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 3.2% | 18.5% | ≤15% |
| Extraction Recovery (%) | 92.5% (RSD: 4.1%) | 75.8% (RSD: 13.7%) | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established regulatory guidelines for bioanalytical method validation.
Stock and Working Solution Preparation
Objective: To prepare accurate and stable stock and working solutions of Ethopabate and this compound.
Protocol:
-
Prepare individual stock solutions of Ethopabate and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for Ethopabate by diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v) to be added to all samples.
-
Verify the stability of stock and working solutions under intended storage conditions (e.g., refrigerated and room temperature) for a specified period.
Sample Preparation and Extraction
Objective: To develop a robust and reproducible method for extracting Ethopabate and this compound from the biological matrix.
Protocol:
-
Pipette 100 µL of blank chicken plasma, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
Objective: To establish the chromatographic and mass spectrometric conditions for the separation and detection of Ethopabate and this compound.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ethopabate: Precursor Ion (Q1) > Product Ion (Q3)
-
This compound: Precursor Ion (Q1) > Product Ion (Q3)
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
Method Validation Experiments
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[5]
Protocol:
-
Analyze at least six different blank matrix samples from individual sources.
-
Ensure no significant interfering peaks are present at the retention times of Ethopabate and this compound. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for Ethopabate and less than 5% for this compound.
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Analyze five replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) in three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (%CV) for each level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.[2]
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with Ethopabate and this compound at low and high concentrations.
-
Set B: Spike Ethopabate and this compound at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
Calculate the internal standard-normalized matrix factor. The %CV of the IS-normalized matrix factor should be ≤15%.[2]
Objective: To assess the stability of Ethopabate in the biological matrix under various storage and handling conditions.
Protocol:
-
Analyze QC samples at low and high concentrations after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Stored at -80°C for a period exceeding the expected storage time of study samples.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
The following diagrams illustrate the key workflows in the validation of this compound.
Caption: Workflow for sample preparation using this compound.
Caption: Key components of bioanalytical method validation.
References
A Comparative Analysis of HPLC and LC-MS for the Detection of Ethopabate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethopabate (B1671619), a coccidiostat widely used in the poultry industry, is crucial for ensuring food safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Methodology and Performance: A Head-to-Head Comparison
The primary distinction between HPLC-UV and LC-MS lies in their detection principles. HPLC with UV detection relies on the absorption of ultraviolet light by the analyte, a method that is robust and widely available. In contrast, LC-MS offers superior selectivity and sensitivity by ionizing the analyte after chromatographic separation and then separating the ions based on their mass-to-charge ratio.
Data Presentation: Performance Characteristics
The following table summarizes the key performance metrics for the detection of Ethopabate using both HPLC-UV and LC-MS, as derived from various validated methods.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 2 ng[1] - 0.58 ng/mL[2] | 1 ng/g - 7 ng/g (in tissue)[2] |
| Limit of Quantitation (LOQ) | 1.92 ng/mL[2] | 0.2 µg/g - 0.6 µg/g[3] |
| Linearity Range | 3-30 µg/ml[4][5] | 1-160 µg/mL[3][6] |
| Accuracy (% Recovery) | 100.5 ± 2.6%[7] | 93.72% to 104.71%[2] |
| Selectivity | Good, but susceptible to co-eluting interferences | Excellent, based on mass-to-charge ratio |
| Instrumentation Cost | Lower | Higher |
| Complexity of Operation | Simpler | More complex |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS are crucial for reproducibility and method validation. Below are representative experimental protocols for the analysis of Ethopabate.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of Ethopabate in feed and pharmaceutical formulations.
1. Sample Preparation:
-
Finely grind feed samples.
-
Extract Ethopabate using a methanol-water (80:20) solution via sonication for 30 minutes.[1]
-
Filter the extract.
-
Clean up the extract using an alumina (B75360) column.[1]
2. Chromatographic Conditions:
-
Column: µBondapak C18[1] or a base deactivated silanol (B1196071) (BDS) C18 column (250mm x 4.6mm, 5 µm).[4][5][8]
-
Mobile Phase: Acetonitrile-water (30:70)[1] or methanol (B129727) and purified water (60:40 v/v) containing 0.5% Heptansulfonic acid sodium, with the pH adjusted to 3.7.[4][5][8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides higher sensitivity and selectivity, making it ideal for residue analysis in complex matrices like animal tissues.
1. Sample Preparation:
-
Homogenize tissue samples.
-
Extract with a solvent mixture such as acetone-tetrahydrofuran.[2]
-
Perform a liquid-liquid extraction to separate the organic and aqueous layers.[2]
-
Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent.[2]
-
Further clean-up can be achieved using solid-phase extraction (SPE) with a silica (B1680970) column.[2]
2. Chromatographic Conditions:
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and methanol is often employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity, monitoring specific precursor-product ion transitions for Ethopabate.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Experimental workflows for Ethopabate analysis.
Caption: Logical comparison of HPLC-UV and LC-MS.
Conclusion
The choice between HPLC-UV and LC-MS for the detection of Ethopabate depends largely on the specific application.
-
HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control analysis of pharmaceutical formulations and feed samples where Ethopabate concentrations are relatively high. Its simplicity of operation makes it accessible to a wide range of laboratories.
-
LC-MS , particularly LC-MS/MS, is the preferred method for residue analysis in complex biological matrices such as animal tissues and eggs. Its superior sensitivity and unparalleled selectivity allow for the detection and confirmation of trace levels of Ethopabate, ensuring compliance with stringent food safety regulations. While the initial investment and operational complexity are higher, the quality of data for demanding applications justifies the use of this powerful technique.
References
- 1. High pressure liquid chromatographic determination of ethopabate in feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability‐indicating high‐performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use | Scilit [scilit.com]
- 7. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Kinetic Isotope Effect of Ethopabate-d5 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of Ethopabate and its deuterated isotopologue, Ethopabate-d5. The strategic replacement of hydrogen atoms with deuterium (B1214612) at the ethoxy moiety of Ethopabate is hypothesized to elicit a significant kinetic isotope effect (KIE), leading to a reduced rate of metabolism. This guide presents a hypothetical study, including detailed experimental protocols and comparative data, to illustrate the potential advantages of deuteration for improving the pharmacokinetic profile of Ethopabate.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon observed when replacing an atom in a reactant with one of its heavier isotopes, resulting in a change in the reaction rate. In drug development, the substitution of hydrogen (¹H) with deuterium (²H or D) is a key strategy to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, deuteration at that specific position can significantly slow down the metabolic process. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable safety and efficacy profile.
Ethopabate, an inhibitor of folate metabolism, is primarily metabolized in the liver. A common metabolic pathway for compounds containing an ethoxy group is O-de-ethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. This metabolic process involves the cleavage of a C-H bond on the ethyl group. By replacing the hydrogen atoms on the terminal methyl group of the ethoxy moiety with deuterium to create this compound, it is anticipated that the rate of O-de-ethylation will be reduced due to the kinetic isotope effect.
Hypothetical Comparative Data: Ethopabate vs. This compound
The following table summarizes hypothetical data from an in vitro metabolic stability study comparing Ethopabate and this compound in human liver microsomes. The data illustrates a significant kinetic isotope effect, with this compound demonstrating enhanced metabolic stability.
| Parameter | Ethopabate | This compound | Fold Difference |
| Half-Life (t½, min) | 25 | 100 | 4.0 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | 6.9 | 0.25 |
| Metabolite Formation Rate (M1*, pmol/min/mg protein) | 15.2 | 3.8 | 0.25 |
*M1 represents the O-de-ethylated metabolite.
Experimental Protocols
A detailed methodology for a hypothetical in vitro experiment to determine the kinetic isotope effect of this compound is provided below.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To compare the rate of metabolism of Ethopabate and this compound in a controlled in vitro system using human liver microsomes.
Materials:
-
Ethopabate and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Ethopabate and this compound in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-incubate Ethopabate or this compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with the internal standard to terminate the reaction.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Ethopabate or this compound) and the formation of the O-de-ethylated metabolite at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Quantify the rate of metabolite formation.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway where the kinetic isotope effect is observed.
Caption: Experimental workflow for the in vitro assessment of the kinetic isotope effect.
Caption: Proposed metabolic pathway highlighting the kinetic isotope effect on O-de-ethylation.
Conclusion
This comparative guide, based on a hypothetical study, illustrates the potential of deuteration to enhance the metabolic stability of Ethopabate. The strategic placement of deuterium at the ethoxy moiety in this compound is expected to significantly reduce the rate of O-de-ethylation, a key metabolic pathway. The presented data and experimental protocol provide a framework for the practical assessment of the kinetic isotope effect for this compound. Such studies are crucial in drug development for identifying candidates with improved pharmacokinetic properties, potentially leading to safer and more effective therapeutics.
Safety Operating Guide
Personal protective equipment for handling Ethopabate-d5
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of compounds like Ethopabate-d5 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, a deuterated form of the coccidiostat Ethopabate, should be handled with care, considering it is harmful if swallowed and can cause serious eye irritation.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is the cornerstone of safe handling. The following table outlines the mandatory PPE for any procedure involving this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Powder-free nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects the body from contamination and prevents the transfer of the compound outside the designated area. |
| Eye & Face Protection | Safety Goggles/Shield | ANSI Z87.1-rated safety goggles or a full-face shield. | Provides comprehensive protection against splashes and aerosols.[2] |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated area, preferably a chemical fume hood. If not available, a NIOSH-approved N95 or higher-rated respirator may be necessary. | Protects against the inhalation of airborne particles. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Experimental Protocol: Step-by-Step Guidance
-
Preparation : Before handling this compound, ensure the designated workspace is clean and uncluttered. Gather all necessary materials, including the chemical, appropriate solvents, dedicated utensils (spatulas, weighing paper), and clearly labeled waste containers.
-
Donning PPE : Put on all required personal protective equipment in the correct order: lab coat, then safety goggles or face shield, and finally, gloves.
-
Handling :
-
When weighing the solid compound, perform the task within a chemical fume hood or a containment balance enclosure to minimize the risk of inhalation.
-
For creating a stock solution, dissolve the this compound in a suitable solvent such as ethanol or DMSO.[3] Purge the solution with an inert gas if necessary for stability.[3]
-
-
Cleanup :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as per your institution's safety protocols.
-
All disposable items, including gloves, weighing paper, and pipette tips, must be considered hazardous waste and placed in a designated, sealed waste bag.
-
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The most contaminated items, such as gloves, should be removed first.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[4][5]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization
| Waste Type | Description | Container and Labeling |
| Solid Waste | Contaminated PPE (gloves, lab coat), weighing paper, pipette tips, and any other disposable materials. | Place in a clearly labeled, sealed hazardous waste container designated for "Chemical Waste." |
| Liquid Waste | Unused solutions of this compound and solvent rinses from cleaning contaminated glassware. | Collect in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used. |
| Empty Containers | Original containers of this compound. | Triple-rinse with a suitable solvent.[6] Collect the rinsate as hazardous liquid waste. Deface the original label before disposal as regular lab waste. |
Disposal Procedure
-
Segregation : Treat all this compound waste as hazardous.[6] Keep it separate from other chemical waste streams to prevent unintended reactions.
-
Storage : Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. Ensure secondary containment is in place to manage any potential spills.
-
Final Disposal : Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by licensed hazardous waste contractors.[6] All disposal must be in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
